Cyclobutrifluram
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2192196-56-6 |
|---|---|
Molecular Formula |
C17H13Cl2F3N2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |
InChI Key |
GBFKIHJZPMECCF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclobutrifluram on Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) with potent nematicidal and fungicidal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). The document details the molecular basis of its inhibitory action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and discusses the mechanisms of resistance. This guide is intended to be a valuable resource for researchers and professionals involved in the development of new pesticides and the study of mitochondrial respiration.
Introduction
This compound is a carboxamide derivative developed by Syngenta that effectively controls a broad spectrum of plant-parasitic nematodes and fungal pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme for cellular respiration in aerobic organisms.[2][3] By targeting SDH, this compound disrupts the production of ATP, leading to paralysis and death of the target organisms.[2] This guide will delve into the core aspects of this compound's interaction with SDH, providing a detailed understanding of its biochemical and molecular effects.
Mechanism of Action
This compound acts as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol.[4]
The binding site of this compound is the ubiquinone-binding pocket (Qp site) of the SDH enzyme complex.[5][6] This binding is non-competitive with respect to succinate but competitive with ubiquinone. By occupying the Qp site, this compound physically blocks the access of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[5] This interruption of the electron flow halts the entire respiratory chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.[2]
Molecular docking studies have revealed that this compound forms hydrogen bonds with key amino acid residues within the Qp site, particularly in the SDHC and SDHD subunits, which anchor the catalytic subunits (SDHA and SDHB) to the inner mitochondrial membrane.[5][7] In the nematode Bursaphelenchus xylophilus, molecular docking suggests a hydrogen bond formation between this compound and the Arg70 residue of the SDHC subunit.[7]
The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain:
Caption: Inhibition of mitochondrial respiration by this compound.
Quantitative Data
The efficacy of this compound has been quantified against a range of fungal and nematode species. The following tables summarize the available data on its inhibitory activity.
Table 1: Nematicidal Activity of this compound
| Organism | Parameter | Value | Reference(s) |
| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | [2][6][7] |
| Caenorhabditis elegans | LC50 | 0.026 mg/L (0.069 µM) | [3] |
Table 2: Antifungal Activity of this compound
| Organism | Parameter | Value (µg/mL) | Reference(s) |
| Fusarium pseudograminearum | Mean EC50 | 0.0248 | [8] |
| Corynespora cassiicola | Mean EC50 | 0.98 ± 1.26 | [9][10] |
| Fusarium fujikuroi | Mean EC50 | 0.025 | [11] |
Mechanisms of Resistance
Resistance to this compound, as with other SDHIs, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the inhibitor.
Table 3: Known Resistance Mutations to this compound
| Organism | SDH Subunit | Amino Acid Substitution | Reference(s) |
| Fusarium pseudograminearum | SdhB | H248Y | [8] |
| Fusarium pseudograminearum | SdhC1 | A83V | [8] |
| Fusarium pseudograminearum | SdhC1 | R86K | [8] |
| Corynespora cassiicola | SdhB | H278Y | [11] |
| Corynespora cassiicola | SdhB | I280V | [11] |
| Corynespora cassiicola | SdhC | S73P | [11] |
| Corynespora cassiicola | SdhC | N75S | [11] |
| Corynespora cassiicola | SdhC | H134R | [11] |
| Corynespora cassiicola | SdhC | H134Q | [11] |
| Corynespora cassiicola | SdhC | S135R | [11] |
| Corynespora cassiicola | SdhD | D121E | [11] |
| Corynespora cassiicola | SdhD | G135V | [11] |
The following diagram illustrates the workflow for identifying resistance mutations:
References
- 1. researchgate.net [researchgate.net]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Cyclobutrifluram: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Cyclobutrifluram, a novel nematicide and fungicide, has emerged as a significant advancement in crop protection. Developed by Syngenta, its discovery was driven by a modern, structure-based design approach, leading to a potent molecule with a dual mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the fields of agrochemical research and development.
Discovery Process: A Structure-Based Approach
The development of this compound, commercially known as Tymirium, began in the 2000s, employing a pioneering "structure-based pesticide design" methodology.[1] This approach utilizes computational molecular modeling to predict and identify compounds with desired biological activities before their actual chemical synthesis.[1] This strategy allowed researchers to map the specific molecular interactions between potential active ingredients and their biological targets, thereby optimizing for both efficacy and a favorable safety profile.[1]
The discovery cascade involved several key stages:
-
High-Throughput Screening: The process began with the screening of extensive chemical libraries to identify initial "hit" compounds that exhibited nematicidal or fungicidal activity.
-
Lead Identification and Optimization: Promising hits were then subjected to structural optimization. Researchers focused on developing specific inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of target organisms.[1]
-
Scaffold Hopping and Structure-Activity Relationship (SAR) Studies: Various chemical scaffolds were explored to identify the most promising core structure. This iterative process led to the identification of the phenylcyclobutylpyridineamide chemical class as a highly effective scaffold.
-
Candidate Selection: Through meticulous refinement of the chemical structure, this compound was selected as the lead candidate, demonstrating potent and broad-spectrum activity. The official announcement of the Tymirium technology, based on this compound, occurred in 2020, with the first commercial registrations obtained in 2022.[1]
References
Cyclobutrifluram: A Technical Guide to its Dual Nematicidal and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel active ingredient demonstrating a potent dual mechanism of action against a broad spectrum of plant-parasitic nematodes and pathogenic fungi.[1][2][3] Developed by Syngenta under the trade name TYMIRIUM® technology, this molecule belongs to the chemical class of chiral phenyl‐cyclobutyl‐pyridineamides and is classified as a succinate dehydrogenase inhibitor (SDHI).[1][4] Its unique mode of action, targeting the mitochondrial respiratory chain of these pests, offers a valuable tool for integrated pest management (IPM) strategies in various agricultural systems.[2][4] This technical guide provides an in-depth overview of this compound's core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflows.
Data Presentation: Nematicidal and Fungicidal Efficacy
The following tables summarize the quantitative data on the efficacy of this compound against key nematode and fungal species.
Table 1: Nematicidal Activity of this compound
| Target Nematode Species | Assay Type | Metric | Value (µg/mL or mg/L) | Exposure Time | Reference |
| Bursaphelenchus xylophilus | In vitro | LC50 | 0.1078 mg/L | 24 hours | [2][5][6] |
| Caenorhabditis elegans | In vitro | LC50 | 0.069 µM (approx. 0.026 mg/L) | 24 hours | [7] |
| Meloidogyne incognita | In vitro motility | EC50 | 0.48 µg/mL | 2 hours | |
| Rotylenchulus reniformis | In vitro motility | EC50 | 1.07 µg/mL | 2 hours |
Table 2: Fungicidal Activity of this compound
| Target Fungal Species | Metric | Value (µg/mL) | Reference |
| Fusarium pseudograminearum | EC50 | 0.016 - 0.142 | [8] |
| Fusarium asiaticum | EC50 | 0.010 - 0.041 | [8] |
| Fusarium graminearum | EC50 | 0.012 - 0.059 | [8] |
| Corynespora cassiicola | EC50 (mean) | 0.98 ± 1.26 | [3] |
| Various Fusarium species | EC50 | 0.0021 - 0.0647 | [9] |
| Broad range of anamorphic fungi and selected ascomycetes | EC50 | 0.0042 - 0.9663 | [3] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of both nematodes and fungi.[10][11] This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to paralysis and eventual death of the target organisms.[10] The binding of this compound to the Q-site of the SDH enzyme complex prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the respiratory chain.
Mechanism of Action of this compound.
Experimental Protocols
In Vitro Nematicidal Activity Assay (Motility Inhibition)
This protocol is adapted from methodologies used for evaluating the efficacy of nematicides.
-
Nematode Culture and Extraction:
-
Culture the target nematode species (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus) on a suitable host or artificial medium.
-
Extract second-stage juveniles (J2s) or mixed life stages using standard methods such as the Baermann funnel technique.
-
Wash and suspend the nematodes in sterile water to a known concentration (e.g., 100-200 nematodes per 100 µL).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions in sterile water to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (water with the same concentration of acetone) and a negative control (water only) should be included.
-
-
Assay Procedure:
-
Aliquot 100 µL of the nematode suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the corresponding this compound dilution or control solution to each well.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, observe the nematodes under an inverted microscope.
-
Classify nematodes as motile (normal movement), immobile (paralyzed but not straight), or dead (straight and unresponsive to probing with a fine needle).
-
Calculate the percentage of immobile or dead nematodes for each concentration.
-
Determine the EC50 or LC50 values using probit analysis or other suitable statistical software.
-
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is based on standard methods for assessing the antifungal activity of chemical compounds.
-
Fungal Culture:
-
Culture the target fungal species (e.g., Fusarium spp., Corynespora cassiicola) on a suitable agar medium, such as Potato Dextrose Agar (PDA).
-
-
Preparation of Amended Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Incorporate the stock solution into molten PDA at various concentrations to create a dilution series (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with the solvent and a negative control plate with PDA only should be prepared.
-
Pour the amended and control media into sterile Petri dishes.
-
-
Assay Procedure:
-
Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each agar plate.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using regression analysis.
-
In Vitro Assay Workflows.
Greenhouse and Field Trial Evaluation
Following promising in vitro results, the efficacy of this compound is further evaluated in greenhouse and field trials to assess its performance under more realistic conditions.[12]
Greenhouse Trials:
-
Objective: To determine the dose-response relationship and the protective and curative activity of this compound in a controlled environment.
-
Methodology:
-
Potting and Inoculation: Plants are grown in pots with sterilized soil and artificially inoculated with a known number of nematodes or a specific fungal pathogen.
-
Treatment Application: this compound is applied at various rates and timings (pre- or post-inoculation) as a soil drench, seed treatment, or foliar spray.
-
Data Collection: Parameters such as nematode population density in roots and soil, root galling index, disease severity, and plant growth metrics (e.g., height, biomass) are recorded.
-
Analysis: The efficacy of different application rates and timings is compared to untreated and standard chemical controls.
-
Field Trials:
-
Objective: To evaluate the performance of this compound under diverse environmental conditions and natural pest pressure.[12]
-
Methodology:
-
Site Selection: Fields with a history of nematode and/or fungal disease problems are selected.
-
Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.
-
Treatments: this compound is applied at proposed label rates and compared with untreated controls and commercial standard products.[12]
-
Data Collection: Similar to greenhouse trials, data on pest populations, disease incidence and severity, and crop yield are collected throughout the growing season.
-
Analysis: Statistical analysis is performed to determine the significance of treatment effects on pest control and crop yield.
-
Drug Development and Evaluation Pipeline.
Conclusion
This compound represents a significant advancement in the management of nematode and fungal diseases in agriculture. Its dual activity, coupled with a novel mode of action, provides a much-needed tool for resistance management and sustainable crop protection. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of new pest management solutions. Further research into the long-term efficacy and potential for resistance development will be crucial for optimizing the use of this promising molecule.
References
- 1. scirp.org [scirp.org]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Cyclobutrifluram: A Technical Guide to its Nematicidal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel nematicide and fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Developed by Syngenta under the brand name TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes.[3] This technical guide provides an in-depth overview of the spectrum of activity of this compound against key plant-parasitic nematodes, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action.
Mechanism of Action
This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[4][5] This enzyme is crucial for cellular respiration in both fungi and nematodes.[5] By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[6][7][8][9] This disruption of ATP production leads to reduced motility, cessation of feeding, paralysis, and ultimately, the death of the nematode.[5]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
Spectrum of Nematicidal Activity
This compound has demonstrated a broad spectrum of activity against numerous economically important plant-parasitic nematodes. Efficacy has been documented through in vitro bioassays and greenhouse trials.
Quantitative Efficacy Data
| Nematode Species | Common Name | Assay Type | Efficacy Metric | Value (µg/mL or mg/L) | Reference |
| Meloidogyne incognita | Southern Root-Knot Nematode | Motility | 2-hr EC₅₀ | 0.48 | [10] |
| Rotylenchulus reniformis | Reniform Nematode | Motility | 2-hr EC₅₀ | 1.07 | [10] |
| Bursaphelenchus xylophilus | Pine Wood Nematode | Mortality | LC₅₀ | 0.1078 (mg/L) | [1][3][5] |
| Caenorhabditis elegans | (Model Organism) | Mortality | 24-hr LC₅₀ | 0.026 (mg/L) | [11] |
Qualitative Spectrum of Activity
In addition to the species with detailed quantitative data, this compound has shown efficacy against the following plant-parasitic nematodes:
-
Lance Nematodes (Hoplolaimus spp.)[12]
-
Lesion Nematodes (Pratylenchus spp.)[13]
-
Sting Nematodes (Belonolaimus longicaudatus)[4]
-
Ring Nematodes (Mesocriconema spp.)
-
Dagger Nematodes (Xiphinema spp.)
-
Stubby-Root Nematodes (Trichodorus and Paratrichodorus spp.)
-
Cyst Nematodes (Heterodera and Globodera spp.)
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the nematicidal activity of this compound.
In Vitro Nematode Motility and Mortality Bioassay
This protocol is adapted from standard nematicide screening procedures.[14]
1. Nematode Culture and Extraction:
-
Target plant-parasitic nematodes are cultured on susceptible host plants in a greenhouse environment.
-
Nematodes (e.g., second-stage juveniles, J2s) are extracted from soil or plant roots using standard methods such as the Baermann funnel technique or centrifugal flotation.
-
Extracted nematodes are rinsed with sterile deionized water and their concentration is adjusted to a known density (e.g., 100-200 J2s per 100 µL).
2. Preparation of Test Solutions:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted with deionized water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.[11]
-
A control solution is prepared with the same concentration of the solvent and surfactant but without this compound.
3. Bioassay Procedure:
-
The bioassay is conducted in multi-well plates (e.g., 24- or 96-well).
-
Each well receives a specific volume of the test solution (e.g., 900 µL) and the nematode suspension (e.g., 100 µL).
-
Each treatment (concentration) is replicated at least three to four times.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
4. Data Collection and Analysis:
-
After the incubation period, nematode motility is assessed under an inverted microscope. Nematodes are categorized as motile or immotile (paralyzed or dead). Probing with a fine needle can be used to confirm immobility.
-
The percentage of immotile nematodes is calculated for each replicate.
-
The data are corrected for control mortality using Abbott's formula.
-
EC₅₀ (median effective concentration for immobilization) or LC₅₀ (median lethal concentration) values are determined using probit or log-logistic regression analysis.
Greenhouse Efficacy Trial
This protocol outlines a general procedure for evaluating the efficacy of this compound in a controlled greenhouse environment.[15][16]
1. Experimental Setup:
-
Pots are filled with a sterilized soil mix (e.g., sand, soil, and peat).
-
The soil is infested with a known number of plant-parasitic nematodes (e.g., eggs or J2s). The inoculum level should be sufficient to cause measurable damage to the host plant.
-
Susceptible host plant seedlings are transplanted into the pots.
2. Nematicide Application:
-
This compound is applied to the soil as a drench or incorporated into the soil mix at various rates.
-
An untreated, nematode-infested control group and a non-infested, untreated control group are included.
-
Treatments are arranged in a completely randomized design or a randomized complete block design with multiple replications.
3. Plant Maintenance and Growth Conditions:
-
Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Standard agronomic practices for the specific crop are followed, including watering and fertilization.
4. Data Collection and Assessment:
-
After a predetermined period (e.g., 45-60 days), the experiment is terminated.
-
Plant growth parameters are measured, including shoot height, fresh and dry shoot weight, and fresh and dry root weight.
-
Nematode populations in the soil and roots are quantified. Soil nematodes are extracted using methods like centrifugal flotation, and root nematodes are extracted by maceration or Baermann funnel.
-
Root galling index (for root-knot nematodes) or other measures of root damage are assessed.
-
Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD or Fisher's LSD).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the nematicidal efficacy of this compound.
Conclusion
This compound is a potent, broad-spectrum nematicide with a well-defined mechanism of action. Its efficacy against a wide range of economically important plant-parasitic nematodes, coupled with its novel mode of action, makes it a valuable tool for integrated pest management programs. Further research will likely continue to expand the understanding of its full spectrum of activity and optimize its use in various agricultural systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron transport chain - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. SAES-422 Multistate Research Activity Accomplishments Report – NIMSS [nimss.org]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 15. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cyclobutrifluram: A Technical Guide to its Fungicidal Spectrum Against Soil-Borne Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide developed by Syngenta, belonging to the chemical class of pyridine-3-carboxamide.[1] It exhibits a dual mode of action, targeting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, thereby disrupting ATP production and inhibiting essential metabolic processes.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound against key soil-borne pathogens, presenting available quantitative data, detailed experimental protocols for efficacy testing, and visualizations of its mode of action and experimental workflows.
Fungicidal Spectrum and Efficacy
This compound has demonstrated significant in vitro and in vivo activity against a range of economically important soil-borne fungal pathogens. Its efficacy is particularly pronounced against various species of Fusarium, the causal agents of Fusarium crown rot and other debilitating diseases in major crops.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound against various soil-borne fungal pathogens.
Table 1: In Vitro Efficacy of this compound Against Fusarium Species
| Fungal Species | Number of Isolates Tested | EC50 Range (mg L⁻¹) | Reference |
| Fusarium pseudograminearum | 60 | 0.016 - 0.142 | [3][4] |
| Fusarium asiaticum | 30 | 0.010 - 0.041 | [3][4] |
| Fusarium graminearum | 30 | 0.012 - 0.059 | [3][4] |
Table 2: Efficacy of this compound Against Other Soil-Borne Pathogens
| Pathogen | Disease | Efficacy | Reference |
| Rhizoctonia solani | Root and Crown Rot | Effective control reported, specific EC50 values not publicly available. | |
| Sclerotinia sclerotiorum | White Mold | Effective control reported, specific EC50 values not publicly available. | |
| Various soil-borne pathogens | Root Rot, Damping-off | Broad-spectrum activity claimed. |
Mode of Action: Succinate Dehydrogenase Inhibition
This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This disruption halts the production of ATP, the cell's primary energy currency, leading to the inhibition of mycelial growth and spore germination in susceptible fungi.[2]
Caption: Mode of action of this compound as an SDHI fungicide.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. The following sections outline standardized methodologies for in vitro and greenhouse-based evaluation of fungicides like this compound against soil-borne pathogens.
In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.
1. Fungal Isolate and Culture Preparation:
- Obtain a pure culture of the target soil-borne pathogen (e.g., Fusarium graminearum, Rhizoctonia solani).
- Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25°C) until the colony reaches a desired diameter.
2. Fungicide Stock Solution and Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg L⁻¹).
3. Poisoned Agar Plate Preparation:
- Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.
- Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
- Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
4. Inoculation and Incubation:
- Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture.
- Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Seal the plates and incubate them at the optimal growth temperature for the pathogen in the dark.
5. Data Collection and Analysis:
- Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
- Inhibition (%) = [(C - T) / C] * 100
- Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
- Determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%) by probit analysis of the inhibition data.
A[label="Fungal Culture Preparation\n(e.g., PDA)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Fungicide Stock & Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Poisoned Agar Plate Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Inoculation with Mycelial Plugs", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Incubation", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Data Collection\n(Colony Diameter)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="Data Analysis\n(EC50 Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Generalized workflow for in vitro fungicide efficacy testing.
Greenhouse Efficacy Testing (Seed Treatment for Damping-off Control)
This protocol evaluates the protective efficacy of a fungicide applied as a seed treatment against seed and soil-borne pathogens causing damping-off.
1. Pathogen Inoculum Preparation:
- Grow the target pathogen (e.g., Pythium aphanidermatum, Rhizoctonia solani) on a suitable substrate (e.g., sand-cornmeal medium) to produce a high concentration of inoculum.
- Incorporate the inoculum into a sterile soil mix at a predetermined concentration known to cause significant disease in untreated controls.
2. Seed Treatment:
- Treat seeds of a susceptible plant species with this compound at various application rates (e.g., g a.i./100 kg seed).
- Include an untreated control and a positive control treated with a standard commercial fungicide.
- Allow the treated seeds to dry completely before planting.
3. Planting and Greenhouse Conditions:
- Fill pots or trays with the infested soil mix.
- Sow a specific number of treated and untreated seeds in each pot.
- Arrange the pots in a randomized complete block design in a greenhouse with controlled temperature, humidity, and lighting conditions optimal for both the plant and the pathogen.
4. Disease Assessment:
- Assess pre-emergence damping-off by counting the number of emerged seedlings at a specific time point after planting.
- Assess post-emergence damping-off by counting the number of healthy and diseased seedlings at regular intervals.
- Disease severity can also be rated on a scale (e.g., 0-5, where 0 = healthy and 5 = dead).
5. Data Collection and Analysis:
- Calculate the percentage of seedling emergence and the percentage of disease control for each treatment.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
This compound is a promising new active ingredient with a potent fungicidal activity against a range of soil-borne pathogens, particularly within the Fusarium genus. Its mode of action as an SDHI provides a valuable tool for integrated disease management programs. While further research is required to fully quantify its efficacy against a broader spectrum of soil-borne pathogens and to understand the potential for resistance development, the available data indicates that this compound will be an important component in the management of key soil-borne diseases in modern agriculture. The standardized experimental protocols outlined in this guide provide a framework for continued research and development in this area.
References
Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide, is undergoing global registration for use on a variety of crops and turf.[1] Its mode of action involves the disruption of mitochondrial respiration in target pests.[2] Understanding the potential impact of this active ingredient on non-target organisms is crucial for a comprehensive environmental risk assessment and to ensure its safe and sustainable use. This technical guide provides a detailed toxicological profile of this compound on a range of non-target organisms, based on data from regulatory assessments and scientific studies.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity endpoints for this compound across various non-target organisms. These values are essential for risk quotient calculations and for comparing the relative sensitivity of different species.
Table 1: Avian Toxicity of this compound
| Test Species | Endpoint | Value (mg a.i./kg bw/day) | Toxicity Classification | Reference |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 | Practically Non-toxic | [3] |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 | Practically Non-toxic | [3] |
| Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary LC50 | >5200 ppm | Practically Non-toxic | [3] |
| Mallard Duck (Anas platyrhynchos) | Sub-acute Dietary LC50 | >5200 ppm | Practically Non-toxic | [3] |
| Bobwhite Quail (Colinus virginianus) | Chronic Reproduction NOAEC | 1000 ppm | - | [3] |
| Mallard Duck (Anas platyrhynchos) | Chronic Reproduction NOAEC | 1000 ppm | - | [3] |
Table 2: Aquatic Toxicity of this compound
| Test Species | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | Acute LC50 (96-hr) | 1.8 | Moderately Toxic | [3] |
| Bluegill Sunfish (Lepomis macrochirus) | Acute LC50 (96-hr) | 2.5 | Moderately Toxic | [3] |
| Sheepshead Minnow (Cyprinodon variegatus) | Acute LC50 (96-hr) | 1.5 | Moderately Toxic | [3] |
| Fathead Minnow (Pimephales promelas) | Chronic NOEC (Early Life-Stage) | 0.18 | - | [3] |
| Aquatic Invertebrates | ||||
| Daphnia magna (Water Flea) | Acute EC50 (48-hr) | 1.2 | Moderately Toxic | [3] |
| Mysid Shrimp (Americamysis bahia) | Acute LC50 (96-hr) | 0.11 | Highly Toxic | [3] |
| Daphnia magna (Water Flea) | Chronic NOEC (21-day) | 0.056 | - | [3] |
Table 3: Terrestrial Invertebrate Toxicity of this compound
| Test Species | Endpoint | Value | Toxicity Classification | Reference |
| Honey Bee (Apis mellifera) | ||||
| Acute Contact LD50 (48-hr) | >100 µg a.i./bee | Practically Non-toxic | [3] | |
| Acute Oral LD50 (48-hr) | >100 µg a.i./bee | Practically Non-toxic | [3] | |
| Chronic Oral NOEC (10-day, adult) | 400 mg/kg diet | No adverse effects observed | [4] | |
| Chronic Oral NOED (larval) | 24.6 µg a.i./larva | No adverse effects observed | [5] | |
| Earthworm (Eisenia fetida) | ||||
| Acute LC50 (14-day) | >500 mg a.i./kg soil | - | [3] | |
| Chronic Reproduction NOEC | 125 mg a.i./kg soil | - | [3] | |
| Soil Mites (Hypoaspis aculeifer) | ||||
| Chronic Reproduction NOEC | 1000 mg/kg dry soil | No effects on reproduction | [4] |
Table 4: Soil Microorganism Toxicity of this compound
| Process | Endpoint | Value (mg a.i./kg dry soil) | Effect | Reference |
| Nitrogen Transformation | NOEC | 4.15 | No adverse effects | [6] |
| Carbon Transformation | NOEC | 4.15 | No adverse effects | [6] |
Experimental Protocols
The ecotoxicological studies for this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data generated.
Avian Toxicity Testing
-
Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) of a substance after a single oral dose. Birds, typically one gallinaceous species (e.g., Bobwhite Quail) and one waterfowl species (e.g., Mallard Duck), are dosed via gavage. They are then observed for 14 days for mortality and clinical signs of toxicity.
-
Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet.
-
Reproductive Toxicity (OECD 206): This long-term study evaluates the effects of the test substance on the reproductive success of birds. Adult birds are exposed to the treated diet for an extended period, and endpoints such as egg production, fertility, and chick survival are monitored.
Aquatic Toxicity Testing
-
Fish Acute Toxicity (OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include Rainbow Trout (cold water) and Bluegill Sunfish (warm water).
-
Aquatic Invertebrate Acute Immobilisation Test (OECD 202): This study assesses the concentration that causes 50% of the daphnids (Daphnia magna) to become immobilized (EC50) within a 48-hour exposure period.
-
Fish Early-life Stage Toxicity Test (OECD 210): This is a chronic test that exposes the early life stages of fish (eggs, larvae, and juveniles) to the test substance to determine the No-Observed-Effect-Concentration (NOEC).
-
Daphnia magna Reproduction Test (OECD 211): This chronic study evaluates the impact of the test substance on the reproductive output of Daphnia magna over a 21-day period.
Terrestrial Invertebrate Toxicity Testing
-
Honey Bee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the acute contact and oral LD50 values for adult honey bees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a treated sucrose solution.
-
Honey Bee Larval Toxicity Test (OECD 237): This study assesses the effects of the test substance on honey bee larvae development and survival. Larvae are fed a diet containing the test substance for several days.
-
Earthworm Acute Toxicity Test (OECD 207): This test determines the LC50 of a substance in artificial soil over a 14-day period using the earthworm species Eisenia fetida.
-
Earthworm Reproduction Test (OECD 222): This chronic study evaluates the effects of the test substance on the reproductive output (cocoon production and hatchling success) of Eisenia fetida.
Soil Microorganism Testing
-
Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These studies assess the potential impact of a substance on key microbial processes in the soil. The rates of nitrogen transformation (nitrification) and carbon transformation (glucose-induced respiration) are measured in treated soil samples over a period of 28 days.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for assessing the toxicity of a pesticide like this compound on key non-target organisms.
Caption: Workflow for Avian Toxicity Assessment of this compound.
Caption: Workflow for Aquatic Toxicity Assessment of this compound.
Caption: Workflow for Terrestrial Invertebrate Toxicity Assessment.
Conclusion
Based on the available ecotoxicological data, this compound generally demonstrates a low to moderate toxicity profile for many non-target organisms. It is classified as practically non-toxic to birds and honey bees on an acute basis.[3] For aquatic organisms, it ranges from moderately toxic to fish and daphnids to highly toxic to mysid shrimp.[3] In the soil compartment, this compound shows low toxicity to earthworms and does not adversely affect key microbial processes at expected environmental concentrations.[3][6]
A comprehensive risk assessment integrates this toxicity data with exposure estimates to determine the potential for adverse effects under realistic field conditions. The information presented in this guide provides the foundational toxicological data for such assessments, enabling researchers, scientists, and drug development professionals to better understand the environmental profile of this compound.
References
Cyclobutrifluram: A Technical Guide to Its Solubility and Stability in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. Understanding these fundamental physicochemical properties is critical for developing stable formulations, predicting environmental fate, and ensuring efficacy and safety in agricultural applications. This document summarizes key quantitative data, outlines detailed experimental protocols based on established guidelines, and provides visual representations of degradation pathways and experimental workflows.
Core Physicochemical Properties
This compound is an off-white crystalline solid with a melting point of approximately 125°C.[1] It is a mixture of the 1S,2S and 1R,2R enantiomers, with the 1S,2S isomer being the more active component.[1] Its mode of action involves the inhibition of succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, disrupting ATP production in target nematodes and fungi.[1]
Solubility Profile
The solubility of this compound has been determined in water and a range of organic solvents at 20°C. The data indicates that it is slightly soluble in water but exhibits high solubility in several organic solvents.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Water | 0.019 - 0.033 | [1][2] |
| Acetone | >500 | [1][2] |
| Dichloromethane | 430 | [1][2] |
| Methanol | 420 | [1][2] |
| Ethyl acetate | 390 | [1][2] |
| n-Octanol | 69 | [1][2] |
| Toluene | 53 | [1][2] |
| n-Hexane | 0.27 | [1][2] |
Stability Characteristics
The stability of this compound has been assessed under various environmental conditions, including hydrolysis, photolysis, and aerobic and anaerobic degradation in soil and aquatic systems.
Table 2: Stability of this compound under Different Conditions
| Condition | Finding | Half-life (DT50) | Reference |
| Hydrolysis | Stable at pH 4, 7, and 9 at 50°C, 60°C, and 70°C in the absence of light. | Not applicable | [1] |
| Aqueous Photolysis | Degradation by direct photolysis in pH 7 buffer is relatively fast under summer sunlight. | 11 to 24 days | [1] |
| Soil Photolysis | Degradation is faster in moist soil compared to dry soil. | 14.7 days (moist), 52.8 days (dry) | [1] |
| Aerobic Soil Metabolism | Degradation is slow under dark aerobic conditions. | Geomean of 456 days | [1] |
| Field Dissipation (Soil) | Varies depending on conditions. | 27.1 to 248 days | [1] |
| Aerobic Aquatic Metabolism | Slow transformation in water-sediment systems. | 713 to 776 days | |
| Anaerobic Aquatic Metabolism | Very slow transformation in water-sediment systems. | 676 to 1230 days |
Experimental Protocols
While specific, detailed experimental parameters for the studies on this compound are not exhaustively available in the public domain, the methodologies likely followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The analytical determination of this compound and its metabolites in these studies is often performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
Determination of Water Solubility (Based on OECD Guideline 105)
The water solubility of this compound was likely determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.
-
Preparation: A surplus of crystalline this compound is added to a flask containing purified water (e.g., deionized or distilled).
-
Equilibration: The flask is agitated at a constant temperature (20°C) for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. This can take 24 hours or longer, and preliminary tests are conducted to determine the necessary equilibration time.
-
Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the aqueous solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-MS/MS. The analysis is performed in replicate.
Hydrolysis as a Function of pH (Based on OECD Guideline 111)
This study evaluates the abiotic degradation of this compound in water at different pH levels.
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by other temperatures if hydrolysis is observed).
-
Sampling: Aliquots are taken from each solution at various time intervals.
-
Analysis: The concentration of the parent this compound and any significant degradation products in each sample is determined by HPLC-MS/MS.
-
Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated for each pH and temperature.
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This study assesses the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
-
Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, organic carbon content, pH). The soil is typically sieved and its moisture content adjusted.
-
Application: A known amount of ¹⁴C-labeled this compound is applied to the soil samples to facilitate the tracking of the parent compound and its transformation products.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. A continuous stream of humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile degradation products (like ¹⁴CO₂) are trapped.
-
Anaerobic: The soil is incubated under aerobic conditions for a period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling and Extraction: Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover this compound and its degradation products.
-
Analysis: The extracts are analyzed by techniques such as liquid scintillation counting (for total radioactivity) and HPLC with radiometric and mass spectrometric detection to identify and quantify the parent compound and its metabolites.
-
Data Evaluation: The degradation kinetics (DT50 and DT90) of this compound are determined, and a degradation pathway is proposed.
Visualizations
Proposed Photodegradation Pathway in Soil
The following diagram illustrates the proposed pathway for the photodegradation of this compound in soil, leading to the formation of several degradation products.
Caption: Proposed photodegradation pathway of this compound in soil.
General Experimental Workflow for Stability Studies
This diagram outlines a typical workflow for conducting a pesticide stability study, from preparation to data analysis.
Caption: Generalized workflow for a this compound stability study.
References
Early Studies on Cyclobutrifluram's Effects in Caenorhabditis elegans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies investigating the nematicidal agent Cyclobutrifluram, utilizing the model organism Caenorhabditis elegans. The following sections provide an in-depth summary of the toxicological effects, the elucidated mechanism of action, and the detailed experimental protocols used in this research. The quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Toxicological Impact of this compound on C. elegans
Initial research demonstrates that this compound significantly impacts the survival and reproductive capabilities of C. elegans.[1][2][3] Exposure to this compound leads to a dose-dependent decrease in lifespan and fertility.[4]
Lethality and Lifespan Reduction
This compound exhibits potent lethal effects on C. elegans. The median lethal concentration (LC50) after 24 hours of exposure has been determined, indicating its high toxicity compared to other nematicides like fluopyram.[5] Furthermore, continuous exposure to micromolar concentrations of this compound significantly shortens the lifespan of the nematodes.[5]
Table 1: Lifespan of Wild-Type C. elegans Exposed to this compound
| Concentration (µM) | Mean Lifespan (days) | Statistical Significance (p-value) |
| 0 (Control) | 16.5 | - |
| 0.025 | 10 | ≤ 0.001 |
| 0.1 | 1 | ≤ 0.001 |
| 0.25 | 2 | ≤ 0.001 |
Data sourced from Heydari et al., 2023.[5][6]
Effects on Reproduction
The reproductive capacity of C. elegans is severely hampered by this compound. Exposure results in a significant reduction in the number of offspring (brood size), with higher concentrations leading to complete sterility.[4] This is attributed to a decrease in the number of germ cells, caused by an increase in apoptosis and a reduction in germ cell proliferation.[4]
Table 2: Fertility of Wild-Type C. elegans Exposed to this compound
| Concentration (µM) | Mean Brood Size |
| 0 (Control) | 247 ± 70 |
| 0.025 | 144 ± 95 |
| 0.25 | 0 |
Data sourced from Heydari et al., 2023.[7]
Mechanism of Action: Inhibition of Mitochondrial Succinate Dehydrogenase (SDH)
Genetic and transcriptomic analyses have revealed that this compound's primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II of the electron transport chain.[1][2][6] This is supported by the observation that C. elegans strains with mutations in the sdhc-1 gene, which encodes a subunit of the SDH complex, exhibit resistance to this compound.[4]
The inhibition of the SDH complex disrupts mitochondrial respiration, leading to impaired energy metabolism. This disruption is a key factor in the observed toxicological effects, including reduced lifespan and reproductive failure.[8]
References
- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel active ingredient with potent nematicidal and fungicidal properties. Developed by Syngenta, it has been disclosed in patent literature, notably in documents WO2013/143811 and WO2015/003951.[1] This technical guide provides a comprehensive survey of the patent literature for this compound and its related compounds, focusing on its synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.
This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target mitochondrial complex II in the electron transport chain of fungi and nematodes.[2][3] This mode of action disrupts cellular respiration and energy production in the target organisms. It has demonstrated broad-spectrum activity against various plant-parasitic nematodes and soil-borne fungal pathogens, particularly Fusarium species.[1]
Chemical Structure and Properties
-
Chemical Name: N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide
-
CAS Registry Number: 1460292-16-3 (for the (1R, 2R) enantiomer)
-
Molecular Formula: C₁₇H₁₃Cl₂F₃N₂O
-
Molecular Weight: 389.20 g/mol
The commercial product is a mixture of enantiomers, typically containing 80-100% of the (1S,2S)-enantiomer and 0-20% of the (1R,2R)-enantiomer.[4]
Synthesis of this compound and Key Intermediates
The synthesis of this compound involves a multi-step process. A key intermediate in its production is cis-2-(2,4-dichlorophenyl)cyclobutanamine. The general synthetic pathway is outlined below, based on information from patent literature.
General Synthetic Workflow
Caption: General synthetic pathway for this compound, starting from m-dichlorobenzene.
Experimental Protocols
Preparation of cis-2-(2,4-dichlorophenyl)-2-([1][5][6]-triazole-1-methyl)-[4][5] dioxolane-4-Methyl methanesulfonate
This key intermediate is synthesized through a process that includes a Friedel-Crafts reaction with m-dichlorobenzene and bromoacetyl bromide, followed by condensation with glycerin, esterification with benzoyl chloride, condensation with 1,2,4-triazole, hydrolysis, recrystallization, and finally esterification with methylsulfonyl chloride.[7]
-
Step 1: Friedel-Crafts Reaction: m-Dichlorobenzene is reacted with bromoacetyl bromide.
-
Step 2: Ketalization: The product from Step 1 is condensed with glycerin in the presence of a heteropoly acid catalyst (TiSiW₁₂O₄₀/SiO₂).
-
Step 3: Esterification: The resulting ketal is esterified with benzoyl chloride.
-
Step 4: Condensation with 1,2,4-Triazole: The esterified product is then condensed with 1,2,4-triazole using sodium carbonate as an acid binding agent.
-
Step 5: Hydrolysis and Recrystallization: The triazole derivative is hydrolyzed and purified by recrystallization.
-
Step 6: Mesylation: The purified alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine to yield the final methanesulfonate active ester.[7]
Final Amide Coupling to form this compound
The final step in the synthesis of this compound involves the amide coupling of the key intermediate, cis-2-(2,4-dichlorophenyl)cyclobutanamine, with 2-(trifluoromethyl)nicotinoyl chloride. This reaction is a standard procedure in organic synthesis, typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme complex in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, this compound effectively blocks cellular respiration, leading to a depletion of ATP and ultimately cell death in the target nematodes and fungi.
Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.
Biological Activity and Efficacy
This compound has demonstrated significant in vitro and in vivo activity against a broad spectrum of plant-parasitic nematodes and fungal pathogens.
Nematicidal Activity
In Vitro Efficacy:
| Target Nematode Species | Assay Type | Parameter | Value (µg/mL) | Patent/Reference |
| Meloidogyne incognita | Motility | 2-hr EC₅₀ | 0.48 | [8] |
| Rotylenchulus reniformis | Motility | 2-hr EC₅₀ | 1.07 | [8] |
In Vivo Efficacy:
A study on peanuts demonstrated the in vivo efficacy of a 2% fluopyram-Cyclobutrifluram granule formulation. The treatment resulted in a significant reduction in the number of root knots compared to the untreated control.[6]
| Treatment | Application Rate | Time After Application (Days) | Field Control Effect (%) | Patent/Reference |
| 2% Fluopyram-Cyclobutrifluram granules | - | 25 | 89.4 | [6] |
| 45 | 80.7 | [6] | ||
| 60 | 73.2 | [6] | ||
| 2% Fluopyram granules | - | 25 | 80.3 | [6] |
| 45 | 72.2 | [6] | ||
| 60 | 62.7 | [6] | ||
| 2% this compound granules | - | 25 | 78.5 | [6] |
| 45 | 65.4 | [6] | ||
| 60 | 58.5 | [6] |
Fungicidal Activity
In Vitro Efficacy:
This compound has shown excellent inhibitory activity against a range of Fusarium species.
| Target Fungal Species | Parameter | Value (µg/mL) | Patent/Reference |
| Fusarium spp. | EC₅₀ | 0.0021 - 0.0647 | [9] |
| F. pseudograminearum (60 isolates) | EC₅₀ | 0.016 - 0.142 | [10] |
| F. asiaticum (30 isolates) | EC₅₀ | 0.010 - 0.041 | [10] |
| F. graminearum (30 isolates) | EC₅₀ | 0.012 - 0.059 | [10] |
In Vivo Efficacy:
In vivo tests have confirmed the protective and curative activity of this compound against various fungal diseases.
| Crop | Disease | Formulation | Application | Control Effect (%) | Patent/Reference |
| Tomato | Gray Mold (Botrytis cinerea) | 200g/L SC | 1000x dilution | 87.28 | [5] |
| 500x dilution | 99.29 | [5] | |||
| Wheat | Fusarium Crown Rot | Seed treatment (15 g a.i./100 kg seed) | Pre-emergence | Significantly reduced damping-off and discoloration | [10] |
| Seed treatment (30 g a.i./100 kg seed) | Pre-emergence | Significantly reduced damping-off and discoloration | [10] |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the nematicidal and fungicidal activity of compounds like this compound, based on methods described in the patent literature.
Nematicide Indoor Virulence Assay
This assay determines the direct toxicity of the compound to nematodes.
Caption: Workflow for an in vitro nematicide virulence assay.
-
Nematode Suspension Preparation: Second-stage juveniles (J2) of Meloidogyne incognita are collected and suspended in sterile water to a known concentration (e.g., 400 larvae/mL).[6]
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, a specific volume of the nematode suspension is added to each well, followed by the corresponding dilution of this compound. A sterile water control is also included.[6]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period.
-
Mortality Assessment: Nematode mortality is assessed at different time points. Dead nematodes are typically identified by their rigid, straight posture and lack of movement when probed.
-
Data Analysis: The mortality rate is calculated and corrected for control mortality. For mixtures of active ingredients, a co-toxicity coefficient (CTC) can be calculated to determine synergistic or antagonistic effects.[6]
Fungicide In Vivo Efficacy Test (e.g., Tomato Gray Mold)
This assay evaluates the protective and curative efficacy of the compound on a host plant.
-
Plant Cultivation: Tomato plants are grown to a specific developmental stage (e.g., 4-5 true leaves).
-
Compound Application: A formulation of this compound (e.g., 200g/L Suspension Concentrate) is diluted to the desired concentrations and sprayed onto the tomato plants until runoff.[5]
-
Inoculation: After the spray has dried (for protective assays) or a set time after inoculation (for curative assays), the plants are inoculated with a spore suspension of Botrytis cinerea.
-
Incubation: The plants are maintained in a high-humidity environment at a suitable temperature (e.g., 20-25°C) to promote disease development.
-
Disease Assessment: After a specific incubation period (e.g., 3-5 days), the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.
-
Efficacy Calculation: The control effect is calculated based on the reduction in disease severity in the treated plants compared to the untreated, inoculated control plants.[5]
Conclusion
The patent literature reveals this compound as a potent and versatile pesticide with both nematicidal and fungicidal activities. Its mode of action as a succinate dehydrogenase inhibitor provides a valuable tool for integrated pest management strategies. The synthesis of this compound involves a multi-step process with several key intermediates. The biological data presented in patents and related scientific publications demonstrate its high efficacy against economically important nematodes and fungal pathogens. The experimental protocols outlined in these documents provide a basis for the continued evaluation and development of this compound and related compounds. Further research into the full spectrum of its activity, optimal application methods, and resistance management will be crucial for its successful and sustainable use in agriculture.
References
- 1. US20240156096A1 - this compound suspension concentrate composition - Google Patents [patents.google.com]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114375958A - A kind of nematicidal composition containing this compound and application thereof - Google Patents [patents.google.com]
- 5. CN116725018A - Application of this compound in preventing and treating plant diseases - Google Patents [patents.google.com]
- 6. CN111990405A - Nematicidal agricultural composition containing fluopyram and this compound - Google Patents [patents.google.com]
- 7. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Nematicide Assays with Cyclobutrifluram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro nematicide assays to evaluate the efficacy of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). The following methodologies are designed to ensure reproducibility and accuracy in assessing the impact of this compound on nematode survival, motility, and egg hatching.
Mechanism of Action
This compound is a nematicide and fungicide that functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the respiratory electron transport chain of nematodes and fungi.[1][2] This inhibition disrupts the conversion of succinate to fumarate, a critical step in the citric acid cycle (Krebs cycle) and cellular respiration.[1] The blockage of the electron transport chain ultimately impedes the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to reduced motility, paralysis, and eventual death of the nematode.[1][3]
Signaling Pathway of this compound's Nematicidal Action
References
Determining the Nematicidal Efficacy of Cyclobutrifluram: LC50 Against Meloidogyne incognita
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the field of nematology and agrochemical development.
Introduction:
Cyclobutrifluram is a novel nematicide that has demonstrated significant activity against a broad spectrum of plant-parasitic nematodes.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target the mitochondrial respiratory chain in nematodes, leading to paralysis and eventual death.[2][3] This document provides a detailed protocol for determining the median lethal concentration (LC50) of this compound against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. The LC50 value is a critical parameter for assessing the potency of a nematicide and for developing effective pest management strategies.
I. Quantitative Data Summary
The nematicidal activity of this compound against Meloidogyne incognita has been quantified in laboratory assays. The key endpoint is the EC50 (Effective Concentration, 50%), which in the context of motility assays, is analogous to the LC50.
| Species | Parameter | Value | Exposure Time | Reference |
| Meloidogyne incognita | EC50 (motility) | 0.48 µg/ml | 2 hours | [4][5] |
| Meloidogyne enterolobii | EC50 (motility) | 0.423 mg/L | 48 hours | [6] |
II. Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[2][7][8] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a cessation of metabolic activity and ultimately, death of the nematode.[2]
Caption: this compound's mode of action via inhibition of Complex II.
III. Experimental Protocol: Determination of LC50 of this compound against M. incognita Second-Stage Juveniles (J2s)
This protocol outlines an in vitro motility assay to determine the LC50 of this compound against M. incognita J2s.
A. Materials:
-
This compound (analytical grade)
-
Meloidogyne incognita culture (egg masses or infected plant roots)
-
Sterile distilled water
-
Pluronic F-127 solution (0.01-0.03%)
-
Sodium hypochlorite solution (0.5-1.0%)
-
200-mesh (75 µm) and 500-mesh (25 µm) sieves
-
Baermann funnels or similar extraction setup
-
96-well microtiter plates
-
Inverted microscope
-
Pipettes and sterile tips
-
Incubator
B. Methods:
1. Preparation of M. incognita J2s:
-
Extract eggs from infected tomato or other suitable host plant roots using a modified sodium hypochlorite method.[9]
-
Gently agitate root segments in the NaOCl solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.
-
Thoroughly rinse the eggs with sterile distilled water over a 500-mesh sieve nested in a 200-mesh sieve.
-
Collect the eggs from the 500-mesh sieve and place them on a Baermann funnel or in a shallow dish with a fine-meshed sieve for hatching at room temperature (25-28°C).
-
Collect freshly hatched J2s within 48 hours.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water containing a surfactant like Pluronic F-127 to prevent the compound from adhering to the plastic wells.
-
A suggested range of concentrations for the initial assay could be 0.01, 0.1, 0.5, 1.0, and 5.0 µg/ml. A water control with the surfactant should also be included.
3. Motility Assay:
-
Dispense 100 µl of each this compound dilution (and the control) into the wells of a 96-well microtiter plate.
-
Add approximately 50-100 J2s in a small volume (10-20 µl) of water to each well.
-
Incubate the plates at a constant temperature (e.g., 25°C) for the desired exposure time (e.g., 2, 24, or 48 hours).[4][6]
4. Data Collection and Analysis:
-
After the incubation period, observe the motility of the J2s under an inverted microscope. Nematodes that are straight and unresponsive to gentle probing with a fine needle are considered immobile (dead or paralyzed).
-
Count the number of motile and immobile J2s in each well.
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 value and its 95% confidence intervals using probit analysis or a similar statistical method.
Caption: Experimental workflow for determining the LC50 of this compound.
Disclaimer: This protocol is intended for research purposes only. All work with pesticides should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Cyclobutrifluram's Effect on Nematode Lifespan
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel nematicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[3] Understanding the precise impact of this compound on nematode lifespan is crucial for optimizing its application, assessing potential resistance development, and for its broader use in research and drug development. This document provides detailed methodologies and protocols for assessing the effects of this compound on the lifespan of the model organism Caenorhabditis elegans.
Mechanism of Action
This compound targets and inhibits the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, a key enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][4][5][6] This inhibition disrupts ATP production, leading to impaired mitochondrial function, which in turn adversely affects the nematode's development, fertility, and overall survival.[1][3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on nematode survival and lifespan, primarily using the model organism C. elegans.
Table 1: Acute Toxicity of this compound on C. elegans
| Parameter | Value | Reference |
| Median Lethal Concentration (LC50) - 24h exposure | 0.069 µM (0.026 mg/L) | [4] |
Table 2: Effect of this compound on the Lifespan of C. elegans
| This compound Concentration (µM) | Mean Lifespan (days) | Control Mean Lifespan (days) | Reference |
| 0.025 | 10 | 16.5 | [4][7] |
| 0.1 | 1 | 16.5 | [4][7] |
| 0.25 | 2 | 16.5 | [4][7] |
Experimental Protocols
Protocol 1: C. elegans Lifespan Assay
This protocol details the steps for conducting a lifespan assay to determine the effect of this compound on adult C. elegans.
Materials:
-
C. elegans wild-type strain (e.g., N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
This compound (analytical grade)
-
Acetone (or other suitable solvent) as a vehicle
-
M9 buffer
-
Synchronized L4 stage worms
-
Platinum wire worm pick
-
Incubator at 20°C
-
Dissecting microscope
Procedure:
-
Preparation of NGM Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature.
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in acetone.
-
Add the appropriate volume of the stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 0.025, 0.1, and 0.25 µM).
-
Prepare control plates with the same volume of acetone vehicle.
-
Allow the plates to dry completely in a fume hood.
-
-
Synchronization of Worms: Synchronize a population of C. elegans to obtain a cohort of L4 stage worms. This can be achieved by standard bleaching of gravid adults to isolate eggs, followed by hatching and growth to the L4 stage.
-
Initiation of Lifespan Assay:
-
Transfer a set number of synchronized L4 worms (e.g., 100 worms per condition) to each experimental and control plate.
-
Incubate the plates at 20°C.
-
-
Daily Monitoring and Scoring:
-
Examine the worms daily under a dissecting microscope.
-
Score worms as dead if they do not respond to gentle prodding with a platinum wire pick.
-
Transfer the surviving worms to fresh plates every day for the first few days to separate them from their progeny.
-
Censor any worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.
-
-
Data Analysis:
-
Record the number of surviving worms each day for each condition.
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the different concentrations of this compound and the control using the log-rank test to determine statistical significance.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in nematodes.
Experimental Workflow
Caption: Workflow for C. elegans lifespan assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Transcriptomic Analysis of Nematodes Exposed to Cyclobutrifluram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a transcriptomic analysis of nematodes, specifically Caenorhabditis elegans, exposed to the novel nematicide Cyclobutrifluram. This document outlines the molecular mode of action, experimental procedures, and expected transcriptomic responses, serving as a valuable resource for research and development in nematology and drug discovery.
Introduction
This compound is a next-generation nematicide that has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[1][2][3] Its primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the electron transport chain.[2][3][4][5][6] This disruption of mitochondrial respiration leads to a significant reduction in ATP production, ultimately causing paralysis and death in susceptible nematodes.[7] Understanding the downstream transcriptomic effects of this compound exposure is crucial for elucidating the full cellular response, identifying potential resistance mechanisms, and discovering new targets for nematicidal compounds.
Recent transcriptomic studies using the model organism Caenorhabditis elegans have revealed a robust and specific transcriptional response to this compound.[1][2][3][6] This analysis provides a molecular fingerprint of the nematode's response to the compound, highlighting the upregulation of detoxification pathways and other stress responses.
Data Presentation: Summary of Transcriptomic Analysis
A transcriptomic analysis of C. elegans exposed to this compound identified a total of 851 differentially expressed genes (DEGs), with a q-value of ≤ 0.001 and a log2 fold change of ≥ 2 or ≤ -2.[4] Of these, 570 genes were up-regulated, and 281 were down-regulated.[4] The analysis highlighted a significant over-representation of genes involved in metabolic processes and defense responses.[4]
Key among the upregulated genes are those encoding for detoxifying proteins, such as cytochrome P450s (CYPs) and UDP-glucuronosyl transferases (UGTs).[1][2][3][4] This suggests an active cellular effort to metabolize and eliminate the xenobiotic compound.
Table 1: Representative Up-Regulated Genes in C. elegans Exposed to this compound
| Gene ID | Gene Name | Log2 Fold Change | Description |
| F11D11.3 | - | >6 | Uncharacterized protein |
| C10H11.6 | ugt-26 | >5 | UDP-glucuronosyl transferase |
| C10H11.4 | ugt-28 | >4 | UDP-glucuronosyl transferase |
| K08D12.3 | cyp-14A4 | >4 | Cytochrome P450 |
| C09H10.2 | - | >4 | Uncharacterized protein |
Table 2: Representative Down-Regulated Genes in C. elegans Exposed to this compound
| Gene ID | Gene Name | Log2 Fold Change | Description |
| F48E8.7 | - | <-4 | Uncharacterized protein |
| C33H5.8 | - | <-3 | Uncharacterized protein |
| F55A12.1 | - | <-3 | Uncharacterized protein |
| Y47D3A.29 | - | <-3 | Uncharacterized protein |
| C01G8.7 | - | <-3 | Uncharacterized protein |
Note: The data presented in these tables are illustrative and based on the findings of Heydari et al. (2023). For a complete list of differentially expressed genes, please refer to the supplementary materials of the cited publication.[4]
Mandatory Visualizations
Caption: Experimental workflow for the transcriptomic analysis of nematodes.
Caption: this compound's mechanism and its impact on nematodes.
Experimental Protocols
C. elegans Culture and Synchronization
This protocol describes the standard method for culturing and synchronizing C. elegans to obtain a population of age-matched nematodes for consistent experimental results.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacterial culture
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite and 1M NaOH)
-
Sterile water
Procedure:
-
Culturing: Maintain wild-type (N2) C. elegans on NGM plates seeded with a lawn of E. coli OP50 at 20°C.
-
Harvesting: Wash gravid adult nematodes from the plates using M9 buffer and collect them in a centrifuge tube.
-
Synchronization: a. Centrifuge the nematode suspension to pellet the worms. b. Resuspend the pellet in bleaching solution and vortex for 5-7 minutes to dissolve the adult worms, leaving the eggs intact. c. Pellet the eggs by centrifugation and wash them three times with M9 buffer to remove the bleaching solution. d. Resuspend the eggs in M9 buffer and allow them to hatch into L1 larvae overnight with gentle shaking.
This compound Exposure
This protocol details the exposure of synchronized L1 larvae to this compound.
Materials:
-
Synchronized L1 C. elegans
-
This compound stock solution (dissolved in DMSO)
-
NGM plates seeded with E. coli OP50
-
DMSO (vehicle control)
Procedure:
-
Plate Preparation: Prepare NGM plates containing the desired final concentration of this compound (e.g., 0.25 µM). Also, prepare control plates with an equivalent concentration of DMSO.
-
Exposure: Pipette the synchronized L1 larvae onto the prepared NGM plates.
-
Incubation: Incubate the plates at 20°C for the desired exposure duration (e.g., until the nematodes reach the L4 larval stage).
-
Harvesting: After the exposure period, harvest the nematodes by washing them off the plates with M9 buffer.
RNA Extraction, Library Preparation, and Sequencing
This protocol outlines the steps for isolating high-quality RNA from the nematodes, preparing sequencing libraries, and performing high-throughput sequencing.
Materials:
-
Harvested C. elegans
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
RNA sequencing library preparation kit (e.g., Illumina TruSeq)
Procedure:
-
RNA Extraction: a. Homogenize the nematode pellet in TRIzol reagent. b. Perform phase separation using chloroform and collect the aqueous phase. c. Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in RNase-free water.
-
RNA Purification and Quality Control: a. Treat the RNA sample with DNase I to remove any contaminating genomic DNA. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: a. Prepare cDNA libraries from the extracted RNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: a. Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
This protocol provides a general workflow for the bioinformatic analysis of the sequencing data to identify differentially expressed genes.
Software/Tools:
-
FastQC (for quality control)
-
Trimmomatic (for adapter trimming)
-
STAR or HISAT2 (for mapping reads to the reference genome)
-
HTSeq-count or featureCounts (for read counting)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
Gene Ontology (GO) and pathway analysis tools (e.g., DAVID, Metascape)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Pre-processing: Trim adapter sequences and low-quality bases from the reads.
-
Mapping: Align the processed reads to the C. elegans reference genome.
-
Read Counting: Quantify the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Functional Annotation: Perform GO and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and molecular functions.
References
- 1. mdpi.com [mdpi.com]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclobutrifluram in Agricultural and Environmental Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analytical method for the quantification of the fungicide Cyclobutrifluram in various matrices, such as soil and agricultural products, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, ensuring high recovery and reproducibility. This document includes comprehensive experimental protocols, instrument parameters, and method validation guidelines to facilitate the accurate and precise measurement of this compound residues.
Introduction
This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide used to control a broad spectrum of plant-parasitic nematodes and soil-borne diseases.[1] Its chemical name is N-[rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide.[2] Given its application in agriculture, the development of a robust and sensitive analytical method for the quantification of its residues in environmental and food samples is crucial for regulatory monitoring and food safety assessment. HPLC-MS/MS offers the high selectivity and sensitivity required for detecting trace levels of pesticide residues in complex matrices.
Chemical Information:
| Property | Value |
| Chemical Name | N-[rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
| CAS Number | 1460292-16-3[2][3][4][5][6] |
| Molecular Formula | C17H13Cl2F3N2O[3][4][6] |
| Molecular Weight | 389.2 g/mol [3][4][5][6] |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined sample preparation procedure that involves a simple extraction and cleanup process. The following protocols are adapted for soil and agricultural product matrices.
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content, add an appropriate amount of water to ensure a total water content of approximately 80-90%.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content, C18 or graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for HPLC-MS/MS analysis.
-
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate the soil.
-
Add 10 mL of acetonitrile and shake vigorously for 5 minutes.
-
Add the QuEChERS extraction salts as described for agricultural products.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing PSA and C18 sorbents, along with anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Caption: QuEChERS Sample Preparation Workflow.
HPLC-MS/MS Analysis
The final extract is analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
MRM Transitions for this compound:
The precursor ion for this compound in positive ESI mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 390.0. The selection of product ions and optimization of collision energies are critical for method sensitivity and specificity. While specific, validated MRM transitions for this compound are not publicly available in the provided search results, a rational approach to their determination is outlined below.
-
Precursor Ion (Q1): m/z 390.0
-
Product Ions (Q3) and Collision Energies (CE): These must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure of this compound, likely fragmentation would occur at the amide bond and around the cyclobutyl ring. Two to three of the most abundant and stable product ions should be selected for the MRM method.
Caption: HPLC-MS/MS Quantification Workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of pesticide residues using QuEChERS and HPLC-MS/MS. These values should be established for this compound during in-house method validation.
| Parameter | Typical Performance in Agricultural & Soil Matrices |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg[1][7] |
| Accuracy (Recovery) | 70 - 120%[1][7][8][9] |
| Precision (RSD) | ≤ 20%[7][8][9] |
Method Validation
The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity: Analysis of blank matrix samples to ensure no interferences are present at the retention time of this compound.
-
Linearity: A calibration curve should be prepared using matrix-matched standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[7]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[7]
-
Accuracy: Determined by recovery studies, where blank samples are spiked with known concentrations of this compound at different levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Recoveries should typically be within 70-120%.[1][7][8][9]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements at different concentration levels. RSD values should generally be ≤20%.[7][8][9]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated. This can be done by comparing the response of a standard in solvent to that of a standard in a matrix extract.
Conclusion
The HPLC-MS/MS method detailed in this application note, combined with QuEChERS sample preparation, provides a robust and sensitive approach for the quantification of this compound residues in complex matrices. Proper method validation is essential to ensure the accuracy and reliability of the analytical data. This method is well-suited for routine monitoring in food safety and environmental laboratories.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | CAS 1460292-16-3 | LGC Standards [lgcstandards.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound | C17H13Cl2F3N2O | CID 71766128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS No- 1460292-16-3 | Simson Pharma Limited [simsonpharma.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cyclobutrifluram Residues in Soil Using a Modified QuEChERS Protocol and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide used to protect a variety of crops from soil-borne pests and diseases. As with any agricultural chemical, monitoring its persistence and concentration in soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of this compound residues in soil samples. The described method is a modification of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is renowned for its simplicity, speed, and minimal solvent consumption.[1][2] This protocol is optimized for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for the detection of pesticide residues at trace levels.[1][3]
Experimental Protocol
This protocol is based on the Association of Official Analytical Chemists (AOAC) official QuEChERS method, which utilizes an acetate buffer.[1][4]
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Reagent-grade water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (octadecylsilane)
-
50 mL polypropylene centrifuge tubes
-
2 mL dispersive SPE (d-SPE) centrifuge tubes containing MgSO₄, PSA, and C18
-
Mechanical shaker or vortex mixer
-
High-speed centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure
1. Soil Sample Preparation
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.[5]
-
If the soil is dry (less than 20% moisture), it needs to be hydrated before extraction. Weigh 10 g of the sieved soil into a 50 mL centrifuge tube. Add 8 mL of reagent-grade water, vortex for 1 minute, and allow it to stand for 30 minutes to ensure thorough hydration.
2. Extraction
-
To the hydrated soil sample, add 10 mL of acetonitrile.
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step ensures the efficient extraction of this compound residues from the soil matrix.[6]
-
Add the QuEChERS AOAC extraction salts (4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc) to the centrifuge tube.[4]
-
Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the extracted pesticides from the aqueous and solid soil layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
The d-SPE step is crucial for removing matrix co-extractives that can interfere with LC-MS/MS analysis.[4][6]
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the d-SPE tube for 1 minute to facilitate the interaction of the co-extractives with the sorbents.
-
Centrifuge the tube at high speed (e.g., ≥8000 rpm) for 2 minutes.
-
Filter the purified supernatant through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance characteristics of this method for the analysis of this compound in a typical loam soil, based on validation data for similar modern pesticides analyzed by LC-MS/MS following a QuEChERS protocol.[3][7][8]
| Parameter | Spiking Level 1 (10 µg/kg) | Spiking Level 2 (100 µg/kg) | Acceptance Criteria |
| Mean Recovery (%) | 95 | 98 | 70-120% |
| Repeatability (RSDr, %) | 8 | 6 | ≤ 20% |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{0.5 µg/kg} | - |
| Limit of Quantification (LOQ) | \multicolumn{2}{c | }{2.0 µg/kg} | - |
Visualization of the Experimental Workflow
Caption: Workflow for this compound Soil Extraction.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cyclobutrifluram Seed Treatment: Application Notes and Protocols for Research Professionals
FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.
Introduction
Cyclobutrifluram, commercially known as TYMIRIUM® technology, is a novel active ingredient with both nematicidal and fungicidal properties. Its dual action makes it a valuable tool for researchers studying integrated pest management strategies in a variety of crops. This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration of target organisms, leading to their eventual demise. These application notes provide detailed protocols for the preparation and application of this compound as a seed treatment in a research setting, as well as methodologies for assessing its efficacy and potential phytotoxicity.
Mechanism of Action
This compound targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in both nematodes and fungi.[1][2][3] By inhibiting this crucial enzyme, it blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. This disruption of ATP production ultimately leads to paralysis and death of the target pests.[1][2]
Caption: Mechanism of this compound as an SDHI.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: Recommended Seed Treatment Application Rates for Research
| Crop | Application Rate (g active ingredient / 100 kg seed) | Application Rate (mg active ingredient / seed) | Reference |
| Cotton | 446 | 0.45 | [4][5] |
| Soybean | 75 | N/A | [4] |
| Wheat | 15 - 30 | N/A |
Table 2: In Vitro Efficacy of this compound
| Target Organism | EC50 (Effective Concentration, 50%) | Reference |
| Fusarium pseudograminearum | 0.016 - 0.142 mg/L | |
| Fusarium asiaticum | 0.010 - 0.041 mg/L | |
| Fusarium graminearum | 0.012 - 0.059 mg/L | |
| Bursaphelenchus xylophilus (Pinewood Nematode) | 0.1078 mg/L (LC50) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Slurry for Laboratory Seed Treatment
This protocol describes the preparation of a this compound slurry for treating small batches of seeds for research purposes. This compound is typically available as a flowable concentrate (FC) or suspension concentrate (SC) formulation.
Materials:
-
This compound formulation (e.g., 500 g/L SC)
-
Distilled water
-
Small, clean container (e.g., beaker or flask)
-
Magnetic stirrer and stir bar (or vortex mixer)
-
Pipettes or graduated cylinders for accurate measurement
-
Balance for weighing seeds
Procedure:
-
Determine the Target Application Rate: Refer to Table 1 or conduct a dose-response study to determine the desired application rate for your specific crop and research objectives.
-
Calculate the Required Amount of this compound:
-
For g a.i./100 kg seed:
-
Weight of this compound (g) = (Target Rate (g a.i./100 kg) / Concentration of formulation (g/L)) * (Weight of seeds (kg) / 100) * 1000
-
-
For mg a.i./seed:
-
Weight of this compound (mg) = (Target Rate (mg a.i./seed) / Concentration of formulation (g/L)) * Number of seeds * 1000
-
-
-
Prepare the Slurry:
-
In the container, add a small amount of distilled water. The total slurry volume should be sufficient to ensure even coverage without overwetting the seeds. A general guideline is 5-10 mL of total slurry per kg of seed.
-
While stirring, slowly add the calculated amount of this compound formulation to the water.
-
Continue stirring for at least 5 minutes to ensure a homogenous suspension.
-
Caption: Workflow for preparing this compound slurry.
Protocol 2: Laboratory Application of this compound to Small Seed Lots
This protocol provides a standardized method for applying the prepared this compound slurry to small batches of seeds.
Materials:
-
Prepared this compound slurry
-
Seeds to be treated
-
Plastic bag or a container with a tight-fitting lid
-
Drying rack or screen
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Weigh the Seeds: Accurately weigh the desired amount of seeds for your experiment.
-
Transfer Seeds: Place the seeds into the plastic bag or container.
-
Add the Slurry: Add the prepared this compound slurry to the seeds.
-
Coat the Seeds:
-
Plastic Bag Method: Inflate the bag with air, seal it, and shake vigorously for 1-2 minutes until the seeds are uniformly coated.
-
Container Method: Close the container and shake or rotate it until the seeds are evenly covered.
-
-
Dry the Treated Seeds: Spread the treated seeds in a thin layer on a drying rack or screen in a well-ventilated area (e.g., a fume hood). Allow the seeds to air dry completely before planting or storage. Avoid direct sunlight or high temperatures, which could affect seed viability.
-
Quality Control: Visually inspect the treated seeds to ensure uniform color and coverage.
Caption: Workflow for laboratory seed treatment application.
Protocol 3: Assessment of Phytotoxicity on Seed Germination and Seedling Vigor
This protocol outlines a method to evaluate the potential phytotoxic effects of this compound seed treatment on germination and early seedling growth.
Materials:
-
Treated and untreated (control) seeds
-
Petri dishes with filter paper or germination paper
-
Growth chamber or incubator with controlled temperature and light
-
Distilled water
-
Ruler or calipers
Procedure:
-
Experimental Setup:
-
For each treatment group (including an untreated control), prepare at least four replicate Petri dishes.
-
Place one or two layers of filter paper in each Petri dish and moisten with a standard volume of distilled water.
-
Place a known number of seeds (e.g., 25 or 50) evenly spaced on the filter paper in each dish.
-
-
Incubation: Place the Petri dishes in a growth chamber or incubator set to the optimal germination conditions for the specific crop being tested.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.
-
Calculation: (Number of germinated seeds / Total number of seeds) * 100
-
-
Germination Rate (Speed): Calculate a germination index (e.g., Timson's Germination Index) to assess the speed of germination.
-
Seedling Vigor: After the germination period, measure the following for a subset of seedlings from each replicate:
-
Root length
-
Shoot length
-
Observe any morphological abnormalities (e.g., discoloration, stunted growth, necrosis).
-
-
-
Data Analysis: Statistically compare the germination percentage, germination rate, and seedling vigor measurements between the treated and control groups to determine if there are any significant phytotoxic effects.
Caption: Workflow for phytotoxicity assessment.
Safety Precautions
When handling this compound and treated seeds, it is essential to follow standard laboratory safety procedures. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a fume hood, especially when handling the concentrated formulation and during the drying of treated seeds. Dispose of all waste materials according to your institution's chemical waste disposal guidelines.
Disclaimer
These protocols are intended for research purposes only and should be adapted as necessary for specific experimental needs. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.
References
- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seed treatments: phytotoxicity amelioration and tracer uptake | Seed Science Research | Cambridge Core [cambridge.org]
- 5. genebanks.cgiar.org [genebanks.cgiar.org]
- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Assay for Measuring Succinate Dehydrogenase Inhibition by Cyclobutrifluram: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel succinate dehydrogenase (SDH) inhibitor belonging to the class of carboxamides. It targets the ubiquinone binding site (Q-site) of mitochondrial complex II (also known as succinate-coenzyme Q reductase or SQR), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to its efficacy as a nematicide and fungicide.[2][3] These application notes provide detailed protocols for a biochemical assay to measure the inhibitory activity of this compound against SDH, enabling researchers to determine key inhibitory constants such as IC50 and Ki.
Principle of the Assay
The biochemical assay for SDH inhibition by this compound is based on a colorimetric method. The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. In this assay, succinate serves as the substrate for SDH. The electrons from the oxidation of succinate to fumarate are transferred to DCPIP, and the rate of this reaction is measured spectrophotometrically by the decrease in absorbance at 600 nm. The presence of an inhibitor like this compound will decrease the rate of DCPIP reduction, and the extent of this inhibition can be quantified to determine the inhibitor's potency.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of this compound from various studies. It is important to note that these values were determined in whole-organism or cellular assays and not from a purely biochemical assay with isolated SDH. The protocol described below can be used to determine the biochemical IC50 and Ki values.
| Compound | Organism/System | Parameter | Value | Reference |
| This compound | Bursaphelenchus xylophilus | LC50 | 0.1078 mg·L⁻¹ | [1][4] |
| This compound | Fusarium fujikuroi | EC50 | 0.025 μg/mL | [2][5] |
| This compound | Corynespora cassiicola | EC50 | 0.98 ± 1.26 μg/mL | [3] |
Note: LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound that causes 50% mortality or a 50% reduction in a measured biological effect in a population, respectively. These values are influenced by factors such as cell permeability and metabolism, and therefore may differ from the biochemical IC50.
Experimental Protocols
Materials and Reagents
-
SDH Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2
-
Succinate Solution: 1 M succinate dibasic solution in dH₂O
-
DCPIP Solution: 2 mM 2,6-dichlorophenolindophenol sodium salt hydrate in dH₂O
-
This compound Stock Solution: 10 mM this compound in DMSO
-
Enzyme Source: Isolated mitochondria or a purified/partially purified SDH enzyme preparation.
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 600 nm
Enzyme Preparation (from rat liver mitochondria - example)
-
Euthanize a rat according to approved institutional guidelines.
-
Excise the liver and wash it with ice-cold PBS to remove excess blood.
-
Homogenize the liver in ice-cold mitochondrial isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Protocol for IC50 Determination
-
Prepare a serial dilution of this compound: From the 10 mM stock solution, prepare a series of dilutions in SDH Assay Buffer. The final concentrations in the assay should typically range from nanomolar to micromolar, depending on the expected potency.
-
Set up the assay in a 96-well plate:
-
Blank: 190 µL SDH Assay Buffer.
-
Control (No Inhibitor): 50 µL SDH Assay Buffer, 10 µL of enzyme preparation, and 130 µL of SDH Assay Buffer.
-
Inhibitor Wells: 50 µL of each this compound dilution, 10 µL of enzyme preparation, and 130 µL of SDH Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 10 µL of 1 M Succinate Solution and 10 µL of 2 mM DCPIP Solution to all wells (except the blank).
-
Kinetic Measurement: Immediately start measuring the decrease in absorbance at 600 nm every minute for 15-30 minutes at 25°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔA600/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]
-
Protocol for Ki Determination (Competitive Inhibition)
Since this compound is a ubiquinone-binding site inhibitor, it is expected to be a competitive inhibitor with respect to the ubiquinone substrate. For a more in-depth characterization, the inhibition constant (Ki) can be determined.
-
Perform the SDH assay as described above for IC50 determination , but with several different fixed concentrations of the substrate (succinate).
-
Determine the apparent Km (Michaelis constant) of succinate in the presence of different concentrations of this compound.
-
Calculate Ki using the Cheng-Prusoff equation for competitive inhibition: [7][8] Ki = IC50 / (1 + [S]/Km) Where:
-
IC50 is the determined half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (succinate) used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mitochondrial electron transport chain and the site of action of this compound.
Caption: Inhibition of Complex II (SDH) by this compound in the ETC.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of an SDH inhibitor.
Logical Relationship Diagram
This diagram illustrates the logical relationship between SDH inhibition and its downstream effects.
Caption: Downstream effects of SDH inhibition by this compound.
References
- 1. forum.graphviz.org [forum.graphviz.org]
- 2. graphviz.org [graphviz.org]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Protocol for Studying Cyclobutrifluram's Impact on Fungal Mycelial Growth
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the efficacy of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI), on the mycelial growth of various fungal species. The described methods allow for the determination of key inhibitory concentrations and the observation of morphological changes, providing valuable data for fungicide development and resistance management studies.
Introduction
This compound is a broad-spectrum fungicide and nematicide that targets the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial respiratory chain.[1][2][3][4][5][6] By inhibiting the SDH enzyme, this compound disrupts the production of adenosine triphosphate (ATP), the primary cellular energy source, leading to the cessation of fungal growth and eventual cell death.[1][7][8] This document outlines a comprehensive in vitro protocol to quantify the inhibitory effects of this compound on fungal mycelial growth.
Signaling Pathway of this compound's Action
This compound's mode of action is centered on the disruption of the mitochondrial electron transport chain. The diagram below illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.
Experimental Protocols
This section details the necessary materials and methods for conducting the mycelial growth inhibition assay.
Materials
-
Fungal Cultures: Pure cultures of test fungi (e.g., Botrytis cinerea, Alternaria alternata, Sclerotinia sclerotiorum).
-
Culture Media: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).
-
This compound: Analytical grade standard.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Sterile Petri dishes (90 mm)
-
Sterile pipettes and tips
-
Incubator
-
Laminar flow hood
-
Micropipettes
-
Spectrophotometer (for liquid culture)
-
Hemocytometer or automated cell counter (for spore suspension)
-
Sterile distilled water
-
Glass beads
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for assessing this compound's impact on fungal growth.
Detailed Methodologies
3.3.1. Preparation of this compound Stock Solution
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C in the dark.
3.3.2. Solid Media Assay (Radial Growth Inhibition)
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only DMSO should be prepared.
-
Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.[9][10]
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treatment plate.[11]
-
-
3.3.3. Liquid Media Assay (Biomass and MIC Determination)
-
Prepare PDB medium and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Add the this compound stock solution to the flasks to achieve the desired final concentrations.
-
Prepare a spore suspension from a 7-10 day old fungal culture by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks on a rotary shaker (150 rpm) at the optimal temperature for the specific fungus.
-
After a defined incubation period (e.g., 72-96 hours), determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible mycelial growth.[12]
-
For biomass determination, harvest the mycelium by filtration through pre-weighed filter paper.
-
Wash the mycelial mat with sterile distilled water and dry it in an oven at 60°C until a constant weight is achieved.
-
Calculate the dry weight of the mycelium.
Data Presentation
The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.
Table 1: Radial Mycelial Growth Inhibition of Fungus species by this compound on PDA
| This compound Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Mycelial Biomass of Fungus species in PDB
| This compound Concentration (µg/mL) | Mean Dry Weight (mg) ± SD | Percent Inhibition (%) |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 3: EC50 and MIC Values of this compound against Various Fungal Species
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) |
| Botrytis cinerea | ||
| Alternaria alternata | ||
| Sclerotinia sclerotiorum |
Conclusion
This protocol provides a standardized framework for assessing the in vitro efficacy of this compound against fungal mycelial growth. The results generated from these experiments will be crucial for understanding the antifungal spectrum of this compound, determining effective concentrations for disease control, and for monitoring the potential development of resistance in fungal populations. The use of both solid and liquid media assays provides a comprehensive evaluation of the fungicide's impact on different aspects of fungal development.
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. site.caes.uga.edu [site.caes.uga.edu]
- 8. extension.psu.edu [extension.psu.edu]
- 9. A Statistical Evaluation of Methods of In-Vitro Growth Assessment for Phyllosticta citricarpa: Average Colony Diameter vs. Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 12. Frontiers | Sub-lethal fungicide concentrations both reduce and stimulate the growth rate of non-target soil fungi from a natural grassland [frontiersin.org]
Application Notes and Protocols for Developing Cyclobutrifluram-Resistant Nematode Strains in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel nematicide that targets the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in nematodes.[1][2][3][4] This inhibition disrupts the mitochondrial electron transport chain, leading to impaired ATP production and ultimately, nematode mortality.[1][2] As with any nematicide, the potential for resistance development is a significant concern for the long-term efficacy of this compound. Understanding the mechanisms of resistance is crucial for developing sustainable nematode management strategies and for the discovery of next-generation nematicides.
These application notes provide a comprehensive set of protocols for the in-lab development of this compound-resistant nematode strains. The methodologies detailed below will guide researchers through the process of long-term selection, confirmation of resistance, and investigation of the underlying molecular mechanisms. The free-living nematode Caenorhabditis elegans is recommended as a model organism due to its short life cycle, ease of culture, and well-characterized genetics.[2][4] However, the principles of these protocols can be adapted for plant-parasitic nematodes.
Data Presentation
Table 1: Toxicity of this compound against Susceptible Nematode Species
| Nematode Species | Assay Type | EC50/LC50 | Exposure Time | Reference |
| Meloidogyne incognita | Motility | 0.48 µg/ml | 2 hours | [5] |
| Rotylenchulus reniformis | Motility | 1.07 µg/ml | 2 hours | [5] |
| Bursaphelenchus xylophilus | Mortality | 0.1078 mg·L−1 | Not specified | [3] |
| Caenorhabditis elegans | Mortality | 0.069 µM (0.026 mg/L) | 24 hours | [6] |
Table 2: Comparative Efficacy of this compound and Fluopyram
| Nematode Species | Nematicide | Concentration | Effect | Reference |
| M. incognita & R. reniformis | This compound | 0.5 µg/ml | >45% more immotile nematodes after 24h | [5] |
| Fluopyram | 0.5 µg/ml | [5] | ||
| C. elegans | This compound | Not specified | LC50 is ~10 times lower than Fluopyram | [6] |
| Fluopyram | Not specified | [6] |
Experimental Protocols
Protocol 1: Determination of the Median Lethal Concentration (LC50) of this compound
Objective: To determine the concentration of this compound that is lethal to 50% of the nematode population. This value is essential for establishing the sub-lethal concentrations to be used in the resistance selection protocol.
Materials:
-
Nematode culture (C. elegans, wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
This compound stock solution (in acetone or DMSO)
-
M9 buffer
-
96-well microtiter plates
-
Microplate reader (optional, for automated scoring)
-
Stereomicroscope
Methodology:
-
Nematode Synchronization: Prepare a synchronized population of L4 stage nematodes. This can be achieved by bleaching gravid adults to isolate eggs, followed by hatching the eggs in M9 buffer without food to arrest the larvae at the L1 stage. Transfer the L1 larvae to seeded NGM plates and allow them to develop to the L4 stage.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in M9 buffer from the stock solution. The concentration range should bracket the expected LC50. Include a solvent control (M9 buffer with the same concentration of acetone or DMSO as the highest this compound concentration).
-
Toxicity Assay:
-
Add a defined volume of each this compound dilution and the control solution to the wells of a 96-well plate.
-
Transfer a set number of synchronized L4 nematodes (e.g., 10-20) into each well.
-
Incubate the plates at 20°C for 24 hours.
-
-
Mortality Assessment:
-
After 24 hours, assess nematode mortality under a stereomicroscope. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire pick.
-
For each concentration, calculate the percentage of mortality.
-
-
Data Analysis:
-
Use a suitable statistical software (e.g., probit analysis) to calculate the LC50 value and its 95% confidence intervals.
-
Protocol 2: In-Vitro Selection of this compound-Resistant Nematode Strains
Objective: To select for this compound-resistant nematode strains through continuous, multi-generational exposure to sub-lethal concentrations of the nematicide.
Materials:
-
Wild-type C. elegans (N2 strain)
-
NGM agar plates
-
E. coli OP50 culture
-
This compound stock solution
-
M9 buffer
Methodology:
-
Initiation of Selection:
-
Start with a large, genetically diverse population of C. elegans.
-
Expose the nematodes to a sub-lethal concentration of this compound, starting with the LC10 to LC20, determined from the LC50 assay. The nematicide can be incorporated into the NGM agar before pouring the plates.
-
-
Multi-Generational Selection:
-
Allow the nematodes to grow and reproduce on the this compound-containing plates.
-
After one generation, transfer a large population of the surviving nematodes to fresh plates with the same or a slightly increased concentration of this compound.
-
Repeat this process for multiple generations (e.g., 10-20 generations). Gradually increase the concentration of this compound as the population shows increased tolerance.
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5 generations), perform an LC50 assay (Protocol 1) on the selected population and compare it to the parental, non-selected strain. A significant increase in the LC50 value indicates the development of resistance.
-
-
Isolation of Resistant Strains:
-
Once a significant level of resistance is achieved, isolate individual nematodes from the selected population and establish clonal lines.
-
Confirm the resistance of these clonal lines by performing LC50 assays.
-
Protocol 3: Confirmation and Characterization of Resistance
Objective: To confirm the resistance phenotype and investigate the underlying molecular mechanisms.
A. Phenotypic Confirmation (Bioassays):
-
Lethality Assay: Perform LC50 assays as described in Protocol 1 to quantify the level of resistance.
-
Fecundity Assay: Compare the number of progeny produced by resistant and susceptible nematodes in the presence and absence of this compound.
-
Motility Assay: Quantify the effect of this compound on the movement of resistant and susceptible nematodes.
B. Molecular Characterization:
-
DNA Extraction and Sequencing of SDH Genes:
-
Extract genomic DNA from both resistant and susceptible nematode populations.
-
Amplify and sequence the genes encoding the subunits of the SDH complex (e.g., sdha, sdhb, sdhc, sdhd).
-
Compare the sequences to identify any mutations in the resistant strains that may alter the binding of this compound.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from resistant and susceptible nematodes exposed to a sub-lethal concentration of this compound and from unexposed controls.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes potentially involved in resistance, such as:
-
-
Enzyme Activity Assays:
-
Succinate Dehydrogenase (SDH) Activity Assay:
-
Prepare mitochondrial fractions from resistant and susceptible nematodes.
-
Measure SDH activity spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) in the presence of succinate.
-
Compare the activity in the presence and absence of this compound to assess the level of inhibition.
-
-
Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Activity Assays:
-
Prepare microsomal fractions from resistant and susceptible nematodes.
-
Use commercially available assay kits with specific substrates to measure the activity of CYP and UGT enzymes. Increased activity in resistant strains may indicate a metabolic resistance mechanism.
-
-
Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant nematode strains.
References
- 1. C. elegans (Caenorhabditis elegans) is a widely used genetic model organism in developmental biology, neurobiology, aging, drug discovery, and toxicology. - CD BioSciences [elegansmodel.com]
- 2. Using C. elegans Forward and Reverse Genetics to Identify New Compounds with Anthelmintic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Modeling succinate dehydrogenase loss disorders in C. elegans through effects on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclobutrifluram in Integrated Pest Management (IPM) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclobutrifluram, the active ingredient in TYMIRIUM® technology, is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide.[1][2] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 7 and the Insecticide Resistance Action Committee (IRAC) Group N-3.[1][3] this compound demonstrates broad-spectrum activity against economically significant plant-parasitic nematodes and several soil-borne fungal diseases, particularly those caused by Fusarium species.[2][4] Its mode of action, coupled with its application flexibility, makes it a valuable tool for modern Integrated Pest Management (IPM) programs, offering an alternative to older, more hazardous nematicides and supporting practices like conservation tillage.[1][2][3] As a recently developed compound, understanding its efficacy, potential for resistance, and integration into pest management strategies is crucial for sustainable agriculture.[4][5]
Mechanism of Action
This compound functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain.[4][5][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of this process halts ATP production, leading to paralysis and eventual death of the target organism.[7] Studies using the model organism Caenorhabditis elegans and the plant-parasitic nematode Bursaphelenchus xylophilus have genetically confirmed that this compound targets the SDH complex, specifically showing that mutations in the SDHC subunit can confer resistance.[5][7]
Caption: this compound inhibits Complex II (SDH) in the mitochondrial ETC.
Quantitative Efficacy Data
This compound has demonstrated potent activity against a range of nematode and fungal pests. The following tables summarize key efficacy data from various research studies.
Table 1: Nematicidal Efficacy of this compound
| Target Pest | Metric | Value | Notes | Source(s) |
|---|---|---|---|---|
| Meloidogyne incognita | 2-hr EC50 (motility) | 0.48 µg/mL | Paralysis observed after 2h at 0.5 µg/mL. | [4] |
| Rotylenchulus reniformis | 2-hr EC50 (motility) | 1.07 µg/mL | Paralysis observed after 2h at 0.5 µg/mL. | [4] |
| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | Most effective compared to emamectin benzoate, abamectin, and fluopyram. |[7][8] |
Table 2: Fungicidal Efficacy of this compound
| Target Pest | Metric | EC50 Range (mg/L) | Notes | Source(s) |
|---|---|---|---|---|
| Fusarium pseudograminearum | EC50 | 0.016 - 0.142 | Effective in controlling Fusarium crown rot of wheat. | [9] |
| Fusarium asiaticum | EC50 | 0.010 - 0.041 | [9] | |
| Fusarium graminearum | EC50 | 0.012 - 0.059 | [9] | |
| Alternaria alternata | Baseline Sensitivity | Mean: 0.10 ± 0.07 | Based on 111 isolates. | [10] |
| Corynespora cassiicola | Baseline Sensitivity | Mean: 0.98 ± 1.26 | Based on field isolates. |[11] |
Experimental Protocols
Protocol 1: In Vitro Nematicidal Efficacy Assay (Motility)
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to induce immobility in plant-parasitic nematodes. This protocol is adapted from methodologies used to evaluate M. incognita and R. reniformis.[4]
Materials and Reagents:
-
This compound technical grade (e.g., 88.9% active ingredient).[12]
-
Acetone (99.9%) or DMSO for stock solution.
-
Sterile distilled water.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Target nematodes (e.g., second-stage juveniles (J2s) of M. incognita).
-
Pipettes and sterile tips.
-
Inverted microscope.
-
Incubator.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone.
-
Working Solutions: Create a serial dilution of this compound in sterile water to achieve a range of final test concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/mL). Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-lethal (typically <1%).
-
Nematode Suspension: Prepare a suspension of nematodes in sterile water at a density of approximately 50-100 J2s per 50 µL.
-
Assay Setup:
-
Pipette 450 µL of each this compound working solution into the wells of a multi-well plate. Include a solvent-only control.
-
Add 50 µL of the nematode suspension to each well.
-
Each concentration should be replicated at least 3-4 times.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 2, 24, or 48 hours).
-
Assessment:
-
After the incubation period, observe each well under an inverted microscope.
-
Count the number of motile and immotile (paralyzed) nematodes. A nematode is considered immotile if it does not move when gently prodded with a fine probe.
-
Calculate the percentage of immotile nematodes for each replicate.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit or logit analysis to calculate the EC50 value, which is the concentration that causes immobility in 50% of the nematode population.
Caption: Workflow for determining the in vitro nematicidal efficacy of this compound.
Protocol 2: Seed Treatment Efficacy for Fungal Pathogen Control
Objective: To evaluate the efficacy of this compound as a seed treatment for controlling soil-borne fungal pathogens like Fusarium pseudograminearum, the causal agent of Fusarium crown rot. This protocol is based on studies of FCR in wheat.[9]
Materials and Reagents:
-
This compound formulation suitable for seed treatment (e.g., 500FS).[1]
-
Certified seeds of a susceptible crop variety (e.g., wheat).
-
Inoculum of the target pathogen (e.g., F. pseudograminearum colonized grain).
-
Potting mix (sterilized soil/sand mixture).
-
Pots or seedling trays.
-
Fungicide-free control and a positive control (standard commercial fungicide).
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Inoculum Preparation: Prepare pathogen inoculum by growing the fungus on a sterile grain medium until well-colonized. Determine the inoculum density required to cause significant disease in untreated controls.
-
Seed Treatment:
-
Calculate the amount of this compound formulation needed based on the target application rate (e.g., 15 or 30 g of active ingredient per 100 kg of seed).[9]
-
In a suitable container, mix the seeds with the formulation until evenly coated. A small amount of water can be added to aid adhesion.
-
Prepare an untreated control (seeds only) and a positive control (seeds treated with a standard fungicide).
-
Allow seeds to air dry before planting.
-
-
Planting:
-
Fill pots with the sterilized potting mix.
-
Thoroughly mix the prepared pathogen inoculum into the soil of each pot (except for a non-inoculated control group).
-
Plant a set number of treated seeds (e.g., 10 seeds) in each pot.
-
Arrange pots in a randomized complete block design in the greenhouse or growth chamber.
-
-
Incubation and Growth: Maintain plants under conditions favorable for disease development (e.g., specific temperature and moisture regimes). Water as needed.
-
Disease Assessment:
-
Pre-emergence damping-off: Count the number of emerged seedlings at a set time post-planting (e.g., 14 days).
-
Post-emergence symptoms: At a later stage (e.g., heading or maturity), carefully uproot the plants.
-
Assess the severity of crown rot by measuring the length of discoloration on the stem base.
-
Assess the incidence of "whiteheads" (prematurely ripened, empty heads), a key symptom of FCR.[9]
-
Data Analysis:
-
Calculate the percentage of seedling emergence.
-
Calculate a disease severity index (DSI) based on the lesion measurements.
-
Calculate the control efficacy (%) for each treatment relative to the inoculated, untreated control.
-
Use ANOVA and a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Protocol 3: Resistance Risk and Molecular Mechanism Analysis
Objective: To assess the risk of resistance development to this compound in a target fungal population and identify the molecular mechanisms involved, such as point mutations in the Sdh genes. This protocol is based on methodologies used for Fusarium and Alternaria species.[9][10][13]
Materials and Reagents:
-
Wild-type isolates of the target fungus.
-
Potato Dextrose Agar (PDA) medium.
-
This compound.
-
DNA extraction kit.
-
Primers for amplifying and sequencing the SdhB, SdhC, and SdhD gene subunits.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Sanger sequencing services.
-
Bioinformatics software for sequence alignment.
Procedure:
-
Baseline Sensitivity:
-
Establish the baseline sensitivity of a diverse population of wild-type isolates (e.g., 50-100 isolates) to this compound.
-
Determine the EC50 value for mycelial growth inhibition for each isolate on fungicide-amended PDA plates.
-
-
Generation of Resistant Mutants (In Vitro):
-
Expose wild-type isolates to gradually increasing concentrations of this compound on PDA plates.
-
Alternatively, use UV mutagenesis on fungal spores and plate them on a discriminatory dose of this compound to select for resistant colonies.
-
-
Characterization of Resistant Mutants:
-
Resistance Factor (RF): Calculate the RF for each mutant by dividing its EC50 value by the EC50 value of the parental wild-type isolate.
-
Fitness Assays: Compare the biological fitness of resistant mutants to their parental isolates by measuring parameters like mycelial growth rate, sporulation, and pathogenicity on a host plant.[9][10]
-
Cross-Resistance: Test the resistant mutants against other SDHI fungicides (e.g., boscalid, fluopyram) and fungicides with different modes of action to determine the cross-resistance profile.[10]
-
-
Molecular Analysis:
-
Extract genomic DNA from the parental isolates and the resistant mutants.
-
Amplify the SdhB, SdhC, and SdhD genes using PCR with designed primers.
-
Sequence the PCR products.
-
Align the sequences from the resistant mutants with the parental sequences to identify any point mutations that correlate with the resistant phenotype. Common mutations have been found in SdhB (H248Y), SdhC (A83V, R86K), and SdhD.[9][10][13]
-
Data Analysis:
-
Statistically compare fitness parameters between mutant and wild-type isolates.
-
Correlate specific mutations (e.g., SdhC-A83V) with the level of resistance (RF) and cross-resistance patterns.
IPM Integration and Resistance Management
The successful long-term use of this compound depends on its judicious integration into IPM programs to manage resistance.[3]
-
Monitoring: Apply this compound based on pest monitoring and economic thresholds, rather than on a fixed schedule. This is a key advantage over fumigants that require pre-plant application.[3][14]
-
Rotation: this compound is an SDHI (FRAC 7). To delay resistance, it must be rotated with nematicides and fungicides that have different modes of action (e.g., abamectin).[3]
-
Mixtures: Using pre-formulated mixtures or tank mixes with different modes of action can be an effective resistance management strategy.
-
Limiting Applications: Adhere to label recommendations regarding the maximum number of applications per season.
-
Non-chemical Control: Integrate cultural practices (e.g., crop rotation, resistant varieties) and biological controls to reduce overall reliance on chemical treatments.
Caption: Decision-making logic for this compound use within an IPM framework.
Non-Target Organism Safety Profile
Evaluating the impact on non-target organisms is a critical component of IPM. Studies have been conducted to assess the risk of this compound to key beneficial species.
Table 3: Ecotoxicological Profile of this compound
| Organism | Endpoint | Value | Notes | Source(s) |
|---|---|---|---|---|
| Earthworm (Eisenia andreii) | NOEC (reproduction) | 71–171 mg a.i./kg dry soil | No Observed Effect Concentration. | [1] |
| Soil Mite (Hypoaspis aculifier) | NOEC (reproduction) | >1000 mg a.i./kg dry soil | No effects on reproduction were observed. | [1] |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >200 µg a.i./bee | Low toxicity to bees. | [1] |
| Honeybee (Apis mellifera) | Acute Oral LD50 | >72 µg a.i./bee | Low toxicity to bees. | [1] |
| Rat | Chronic Toxicity | No adverse effects up to 23/31 mg/kg/day | Thyroid is the most sensitive endpoint in the toxicity database. | [15] |
| Mouse | Carcinogenicity | No adverse effects up to 48/54 mg/kg/day | |[15] |
References
- 1. peris-felipo.com [peris-felipo.com]
- 2. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Resistance in Alternaria alternata: Molecular Mechanisms and Detection Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epa.gov [epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Field Trials Assessing Cyclobutrifluram Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide.[1][2][3] It demonstrates broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.[4][5][6] Its dual mode of action, inhibiting mitochondrial respiration in both nematodes and fungi, makes it a valuable tool for integrated pest management (IPM) strategies.[2][3] this compound is effective on a variety of crops, including turf, ornamentals, romaine lettuce, cotton, and soybean.[3][7]
These application notes provide detailed protocols for designing and executing field trials to assess the performance of this compound. The following sections outline the experimental design, application procedures, data collection methods, and data analysis guidelines to ensure robust and reliable results.
Biological Pathway
This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of target nematodes and inhibition of fungal growth.[2]
Figure 1. This compound's mode of action via inhibition of Succinate Dehydrogenase (SDH).
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable data. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
Experimental Workflow
The following diagram outlines the general workflow for conducting a field trial to assess this compound's performance.
Figure 2. General workflow for a this compound field trial.
Detailed Protocols
Protocol 1: Site Selection and Field Preparation
-
Site History: Select a field with a documented history of the target nematode species and/or fungal diseases.
-
Soil Analysis: Conduct a baseline soil analysis to determine soil type, pH, organic matter content, and nutrient levels.
-
Field Preparation: Prepare the field according to standard agricultural practices for the selected crop, ensuring uniform conditions across the trial area.
Protocol 2: Plot Establishment and Treatment Randomization
-
Plot Size: Establish plots of a size appropriate for the crop and application equipment (e.g., 10m x 3m).
-
Replication: Include a minimum of four replicates for each treatment.
-
Treatments:
-
Untreated Control (UTC)
-
This compound at various application rates (e.g., low, medium, high label rates)
-
Standard commercial nematicide/fungicide (Positive Control)
-
-
Randomization: Assign treatments to plots within each block in a randomized manner using a random number generator or a field plan created with agricultural research software.
Protocol 3: this compound Application
-
Seed Treatment:
-
Calibrate seed treatment equipment to ensure accurate application rates.
-
Apply this compound to the seeds as per the specified treatment rate.
-
Allow seeds to dry completely before planting.
-
-
Soil-Directed Application:
-
Calibrate application equipment (e.g., backpack sprayer, tractor-mounted sprayer).
-
Apply this compound to the soil surface or in-furrow at planting, ensuring uniform coverage.
-
Incorporate the product into the soil if required by the label.
-
-
Foliar Application:
-
Calibrate sprayer to deliver the correct volume and pressure.
-
Apply this compound to the crop foliage, ensuring thorough coverage.
-
Record weather conditions (temperature, humidity, wind speed) at the time of application.
-
Protocol 4: Data Collection
-
Baseline Nematode Sampling: Before application, collect soil and root samples from each plot to determine the initial nematode population density.
-
Post-Application Nematode Sampling: Collect soil and root samples at predetermined intervals (e.g., 30, 60, and 90 days after application) to assess the impact on nematode populations.
-
Disease Assessment:
-
Visually assess disease incidence (% of plants infected) and severity (% of tissue affected) at regular intervals.
-
Use a standardized disease rating scale (e.g., 0-5 or 0-9 scale).
-
-
Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after application.
-
Yield Data: At the end of the growing season, harvest the crop from the center of each plot and measure the yield (e.g., weight of harvested produce, lint yield for cotton).
Protocol 5: Nematode Extraction and Counting
-
Soil Samples: Use a soil probe to collect 10-20 cores per plot to a depth of 15-20 cm. Combine cores to form a composite sample.
-
Root Samples: Carefully excavate the root systems of several plants per plot.
-
Extraction: Use a standard nematode extraction method, such as the Baermann funnel or centrifugal flotation technique, to separate nematodes from soil and root samples.
-
Counting: Identify and count the target nematode species under a microscope. Express results as nematodes per 100 cm³ of soil or per gram of root tissue.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Effect of this compound on Nematode Populations in Soil
| Treatment | Application Rate (g a.i./ha) | Initial Nematode Count (per 100 cm³ soil) | 30 Days After Application | 60 Days After Application | 90 Days After Application |
| Untreated Control | 0 | 150 | 165 | 180 | 200 |
| This compound | X | 148 | 50 | 45 | 40 |
| This compound | 2X | 152 | 25 | 20 | 15 |
| Standard Nematicide | Y | 145 | 60 | 55 | 50 |
Table 2: Effect of this compound on Fungal Disease Severity
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) - 14 Days After Infection | Disease Severity (%) - 28 Days After Infection |
| Untreated Control | 0 | 45 | 70 |
| This compound | X | 15 | 25 |
| This compound | 2X | 5 | 10 |
| Standard Fungicide | Z | 20 | 35 |
Table 3: Effect of this compound on Crop Yield
| Treatment | Application Rate (g a.i./ha) | Yield (t/ha) | % Yield Increase over UTC |
| Untreated Control | 0 | 5.0 | - |
| This compound | X | 6.5 | 30% |
| This compound | 2X | 7.2 | 44% |
| Standard Treatment | Y/Z | 6.2 | 24% |
Statistical Analysis
All collected data should be subjected to statistical analysis to determine the significance of the observed differences between treatments. Analysis of Variance (ANOVA) is a suitable method for analyzing data from a Randomized Complete Block Design. If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) should be performed to compare individual treatment means.
Conclusion
These detailed application notes and protocols provide a framework for conducting scientifically sound field trials to evaluate the performance of this compound. Adherence to these guidelines will ensure the generation of high-quality data that can be used to support product registration, develop best-use recommendations, and communicate the benefits of this novel fungicide and nematicide to the agricultural community.
References
- 1. Field Trial Analysis : complete guide- Alteia [alteia.com]
- 2. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. arcjournals.org [arcjournals.org]
- 5. www231.pair.com [www231.pair.com]
- 6. pir.sa.gov.au [pir.sa.gov.au]
- 7. Collecting Soil and Root Samples for Nematode Analysis - Alabama Cooperative Extension System [aces.edu]
Application Notes and Protocols for Statistical Analysis of Cyclobutrifluram Efficacy Data from Greenhouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the statistical analysis of Cyclobutrifluram efficacy data derived from greenhouse studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate the design and interpretation of nematicidal efficacy experiments.
Quantitative Efficacy Data of this compound
The following tables summarize the efficacy of this compound against various plant-parasitic nematodes from greenhouse and laboratory studies.
Table 1: Lethal and Effective Concentrations of this compound against Various Nematode Species.
| Nematode Species | Parameter | Concentration | Notes |
| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | - |
| Caenorhabditis elegans | LC50 | 0.069 µM (0.026 mg/L) | Approximately 10 times more potent than fluopyram. |
| Meloidogyne incognita | EC50 (motility) | 0.48 µg/mL (2-hour exposure) | - |
| Rotylenchulus reniformis | EC50 (motility) | 1.07 µg/mL (2-hour exposure) | - |
Table 2: Efficacy of this compound on Nematode Reproduction and Development.
| Nematode Species | Parameter | Treatment | Result | Comparison to Control/Other Nematicides |
| B. xylophilus | Population Size | LC20 dose | Reduced to ~1/23 of the control group. | - |
| B. xylophilus | Sexual Maturity Rate | LC20 concentration | 50.73 ± 1.12% | Significantly lower than control (91.68 ± 0.70%) and other nematicides like abamectin and fluopyram (~60-62%). |
| B. xylophilus | Egg Laying | LC20 concentration | Significantly reduced | - |
| B. xylophilus | Egg Hatching Rate | LC20 concentration | Significantly reduced | - |
| M. incognita & R. reniformis | Hatching | >1.0 µg/mL | Suppressed | Compared to a water control. |
Table 3: Comparative Efficacy of this compound in Greenhouse Studies.
| Nematode Species | Comparison Nematicides | Application Rate | Finding |
| Sting, Root-Knot (RKN), and Lance Nematodes | Abamectin, Fluopyram | Not specified | Comparable performance to standard control methods. |
| RKN | Fluopyram | Not specified | In two of four trials, this compound treated groups had significantly less galling. In the other two, performance was similar, with both being significantly better than the untreated control. |
Experimental Protocols
Greenhouse Efficacy Study Protocol for this compound
This protocol outlines a general procedure for assessing the efficacy of this compound against plant-parasitic nematodes in a greenhouse setting.
1. Materials:
- Certified nematode-free soil mix (e.g., sandy loam).
- Pots of appropriate size for the host plant.
- Host plants susceptible to the target nematode (e.g., tomato for M. incognita, pine seedlings for B. xylophilus).
- Cultures of the target plant-parasitic nematode.
- This compound formulation.
- Positive control nematicide (e.g., Fluopyram).
- Negative control (vehicle/solvent used for this compound dilution).
- Untreated control.
- Standard greenhouse equipment.
2. Experimental Design:
- Employ a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
- Include a sufficient number of replicates for each treatment group to ensure statistical power.
3. Procedure:
- Planting: Fill pots with the sterilized soil mix and plant one seedling per pot. Allow plants to acclimate for a period appropriate for the species before nematode inoculation.
- Nematode Inoculation:
- Prepare a nematode suspension of a known concentration.
- Inoculate the soil of each pot (except for uninfected controls) with a predetermined number of nematodes (e.g., 500 juveniles/100 cm³ of soil for Pratylenchus brachyurus on cotton).
- Treatment Application:
- Soil Drench: Prepare solutions of this compound, positive control, and negative control at the desired concentrations. Apply a specified volume of the solution to the soil surface of each pot.
- Seed Treatment: If evaluating a seed treatment formulation, treat seeds with the product according to the manufacturer's instructions before planting.
- Incubation: Maintain the pots in the greenhouse under controlled conditions (temperature, light, water) suitable for the host plant and nematode species.
- Data Collection: At predetermined time points (e.g., 60 days post-inoculation), terminate the experiment and collect data on:
- Plant Growth Parameters: Shoot height, root length, fresh and dry weights of shoots and roots.
- Nematode Population Densities:
- Soil: Extract nematodes from a known volume of soil using a method like Baermann funnels.
- Roots: Extract nematodes from a known weight of roots using a mist chamber.
- Root Damage Assessment: For root-knot nematodes, assess the degree of root galling using a rating scale (e.g., 0-10).
- Data Analysis: Analyze the collected data using appropriate statistical methods (see Section 3).
Statistical Analysis of Efficacy Data
The choice of statistical model is critical for the accurate interpretation of nematicide efficacy data. While Analysis of Variance (ANOVA) is commonly used, nematode count data often violate its assumptions of normality and homogeneity of variance.
Recommended Statistical Models:
-
Generalized Linear Models (GLMs): GLMs are a flexible alternative to ANOVA as they do not require the data to be normally distributed. For count data (e.g., number of nematodes), a GLM assuming a negative binomial distribution is often more appropriate than one assuming a Poisson distribution, as it can account for the overdispersion commonly seen in pest abundance data.
-
Generalized Linear Mixed Models (GLMMs): GLMMs are an extension of GLMs that can include random effects, which is useful for accounting for variability between experimental blocks or repeated measures over time.
Statistical Software: Software packages such as R, SAS, or SPSS can be used to perform these statistical analyses.
Visualizations
Signaling Pathway of this compound's Mode of Action
Caption: Mode of action of this compound via inhibition of the SDH complex.
Experimental Workflow for Greenhouse Efficacy Studies
Caption: Workflow for a greenhouse-based nematicide efficacy trial.
Troubleshooting & Optimization
overcoming solubility issues with Cyclobutrifluram in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclobutrifluram in aqueous media.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the preparation of this compound solutions for experimental use.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has low intrinsic water solubility (33 mg/L at 20°C)[1][2][3]. Direct dissolution in aqueous buffers is often challenging. Here is a systematic approach to address this issue:
-
Particle Size Reduction: Ensure you are starting with a fine powder. If the material is crystalline, consider gentle grinding with a mortar and pestle to increase the surface area available for dissolution[4][5][6][7].
-
Co-solvent Addition: Introduce a water-miscible organic solvent to the aqueous buffer. This is a common and effective technique for increasing the solubility of lipophilic compounds[4][8][9]. Please see the detailed protocol for preparing a stock solution with a co-solvent below.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles[4][7].
Q2: I managed to dissolve this compound with a co-solvent, but it precipitates when I dilute it into my aqueous experimental medium.
A2: This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to crash out of the solution.
-
Optimize Co-solvent Concentration: Determine the minimum amount of co-solvent required to keep this compound in solution at your final desired concentration. It may be necessary to have a small percentage of the co-solvent in your final experimental medium.
-
Slow Dilution with Agitation: Add the stock solution to the aqueous medium dropwise while vigorously stirring or vortexing. This can help to prevent localized high concentrations that lead to precipitation.
-
Consider a Different Solubilization Technique: If co-solvents are not compatible with your experimental system, you may need to explore other methods such as the use of cyclodextrins or preparing a solid dispersion.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While heating can increase the solubility of many compounds, caution is advised for this compound. It has a melting point of 125°C and begins to decompose at temperatures above 271°C[1]. Gentle warming (e.g., to 37°C or 40°C) may be acceptable and could aid dissolution, but it is crucial to monitor for any signs of degradation. The stability of this compound in your specific buffer at elevated temperatures should be verified.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound related to its solubility?
A: The following table summarizes the relevant properties of this compound:
| Property | Value | Reference |
| IUPAC Name | N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide | [11] |
| Molecular Formula | C17H13Cl2F3N2O | [11][12] |
| Molecular Weight | 389.2 g/mol | [11][12] |
| Water Solubility | 33 mg/L (at 20°C) | [1][2][3] |
| Log P (octanol/water) | 3.2 (at 20°C) | [1] |
| Physical State | Off-white crystalline powdered solid | [1] |
Q: Which organic solvents are suitable for dissolving this compound?
A: this compound is reported to be more soluble in acetone, dichloromethane, ethyl acetate, and methanol[1]. For biological experiments, ethanol or dimethyl sulfoxide (DMSO) are common choices for preparing stock solutions of poorly soluble compounds, though their specific solubility in these for this compound is not detailed in the provided results. Always start with a small amount to test solubility.
Q: How can cyclodextrins help with the solubility of this compound?
A: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound within a more hydrophilic exterior[8][13][14]. This can significantly enhance the aqueous solubility and stability of the guest molecule. A general protocol for using cyclodextrins is provided in the experimental section.
Q: What is a solid dispersion and how can it improve solubility?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix[8][15][16]. By reducing the particle size to a molecular level and preventing re-crystallization, the dissolution rate and apparent solubility can be dramatically increased[9]. Common carriers include polymers like PVP (polyvinylpyrrolidone) and PEGs (polyethylene glycols).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a clean vial.
-
Add a small volume of the chosen co-solvent (e.g., DMSO) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, continue to add the co-solvent in small increments, vortexing after each addition, until the this compound is completely dissolved.
-
Record the final volume of the co-solvent used to calculate the stock solution concentration.
-
Store the stock solution appropriately, typically at -20°C, and protect it from light.
Protocol 2: Enhancing Aqueous Concentration with Cyclodextrins
Objective: To increase the apparent solubility of this compound in an aqueous medium using a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
After the incubation period, remove the undissolved this compound by filtering the solution through a 0.22 µm syringe filter.
-
The resulting clear filtrate is your saturated solution of the this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC.
Visualizations
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ijbpas.com [ijbpas.com]
- 10. wjbphs.com [wjbphs.com]
- 11. This compound | C17H13Cl2F3N2O | CID 71766128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Cyclobutrifluram bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobutrifluram bioassays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It targets and inhibits the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain. This disruption of cellular respiration leads to a cessation of ATP production, ultimately causing paralysis and death in susceptible nematodes and fungi.[1]
Q2: Why am I seeing inconsistent EC50 values for this compound in my experiments?
A2: Inconsistent EC50 values can arise from several factors. These include variations in the physiological state of the test organisms, inconsistencies in preparing serial dilutions, and fluctuations in experimental conditions such as temperature and incubation time.[2][3] The specific cell density and the method used for cytotoxicity detection can also contribute to this variability.[2]
Q3: My control group is showing high mortality. What could be the cause?
A3: High mortality in the control group can invalidate an experiment. Potential causes include contamination of the culture medium, issues with the solvent used to dissolve this compound, or suboptimal environmental conditions for the test organisms. For nematode bioassays, survival in the reference soil or medium should be at least 90%.[1] For insect bioassays, control mortality should generally be less than 20%.[4]
Q4: Can this compound be used against both fungi and nematodes?
A4: Yes, this compound has a dual action as both a fungicide and a nematicide.[1] Its mode of action, the inhibition of succinate dehydrogenase, is effective against both types of organisms as this enzyme is crucial for their cellular respiration.[1]
Q5: Are there known resistance mechanisms to this compound?
A5: Yes, resistance to SDHIs like this compound can develop through point mutations in the genes encoding the succinate dehydrogenase subunits (SdhB, SdhC, and SdhD).[2][5][6] For example, specific mutations such as H248Y in FgSdhB of Fusarium graminearum and S73L in AaSdhC of Alternaria alternata have been shown to confer resistance.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible EC50 Values
| Potential Cause | Recommended Solution |
| Inaccurate Serial Dilutions | Review your serial dilution protocol. Ensure thorough mixing at each step and use calibrated pipettes with fresh tips for each transfer. For dilutions of 1000-fold or more, use a multi-step serial dilution rather than a single large dilution.[7][8][9] |
| Variability in Test Organisms | Use organisms from the same culture and at a consistent age or life stage for each assay. For example, in nematode bioassays, it is recommended to use three to four-day-old C. elegans.[1] |
| Fluctuations in Incubation Conditions | Strictly control incubation temperature and duration. Fungal growth, for instance, is highly sensitive to both temperature and pH.[6][10][11] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, acetone) is consistent across all wells and does not exceed a level that affects the organism's viability (typically <0.5% for cellular assays).[12][13] |
Issue 2: High Mortality in Control Group
| Potential Cause | Recommended Solution |
| Contaminated Media or Diluent | Use sterile water, buffers, and growth media. Prepare fresh solutions for each experiment to minimize the risk of contamination.[8] |
| Solvent Toxicity | Run a solvent-only control to determine if the solvent itself is causing mortality at the concentration used in the experiment.[13] |
| Suboptimal Organism Health | Ensure that the cultures of your test organisms are healthy and not stressed before initiating the assay.[1] |
| Improper Handling | For nematode assays, handle the organisms gently during transfer to avoid physical damage. A flame-sterilized platinum wire is a recommended tool.[1] |
Issue 3: Poor Dose-Response Curve Shape
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | Conduct a preliminary range-finding experiment to determine the optimal concentration range that captures the full sigmoidal dose-response curve, including the upper and lower plateaus.[14][15] |
| Outlier Data Points | Carefully examine your data for outliers, which may result from pipetting errors or other procedural inconsistencies. Statistical methods can be used to identify and potentially exclude outliers, but this should be done with caution and clear justification.[16] |
| Incorrect Data Analysis Model | Ensure you are using an appropriate statistical model to fit your data. A four-parameter logistic (4PL) model is commonly used for sigmoidal dose-response curves.[17][18] |
| Precipitation of this compound | Visually inspect the wells for any precipitation of the compound, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or experimental conditions.[19] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium graminearum | 0.0110 | [2] |
| Fusarium pseudograminearum | 0.0248 | [6] |
| Alternaria alternata (baseline) | 0.10 ± 0.07 | [5] |
| Corynespora cassiicola (mean) | 0.98 ± 1.26 |
Table 2: Nematicidal Activity of this compound
| Nematode Species | Assay Endpoint | Value (µg/mL) | Reference |
| Meloidogyne incognita | 2-hr EC50 (motility) | 0.48 | [20] |
| Rotylenchulus reniformis | 2-hr EC50 (motility) | 1.07 | [20] |
| Caenorhabditis elegans | 24-hr LC50 | 0.024 (0.069 µM) | [10] |
| Bursaphelenchus xylophilus | LC50 | 0.1078 | [8] |
Experimental Protocols
Key Experiment: In Vitro Fungal Growth Inhibition Assay
This protocol provides a general framework for assessing the efficacy of this compound against filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Culture the fungal species on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Harvest spores or mycelial fragments from a fresh culture.
-
Prepare a spore suspension or mycelial slurry in sterile water or a suitable buffer.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in the growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic to the fungus.[7]
-
-
Assay Procedure:
-
Dispense the this compound dilutions into the wells of a microtiter plate.
-
Add the fungal inoculum to each well.
-
Include positive (no treatment) and negative (medium only) controls.
-
Incubate the plate at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells.[6][10]
-
-
Data Collection and Analysis:
-
Assess fungal growth by measuring absorbance (optical density) using a microplate reader or by visual assessment of mycelial growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[3]
-
Key Experiment: Nematode Viability Assay
This protocol outlines a general method for determining the nematicidal activity of this compound.
-
Nematode Culture and Preparation:
-
Culture a synchronized population of nematodes (e.g., C. elegans or a target plant-parasitic species).[1]
-
Collect nematodes at the desired life stage (e.g., L3 or L4 larvae for C. elegans, second-stage juveniles (J2) for root-knot nematodes).
-
Wash the nematodes to remove any residual culture medium.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, which has been shown to be safe for some nematode species).[13]
-
Perform a serial dilution of the stock solution in a suitable assay buffer or water.
-
-
Assay Procedure:
-
Dispense a known number of nematodes into the wells of a microtiter plate or other suitable containers.[1]
-
Add the this compound dilutions to the corresponding wells.
-
Include a solvent control and a negative (buffer/water only) control.
-
Incubate the nematodes for a defined period (e.g., 24 or 48 hours) at a controlled temperature.[1]
-
-
Data Collection and Analysis:
-
Assess nematode viability. This can be done by observing motility under a microscope (nematodes that do not move when prodded are considered dead).[1]
-
Alternatively, fluorescent dyes such as Sytox or propidium iodide can be used to differentiate between live and dead nematodes.[5][21][22]
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group.
-
Determine the LC50 value by plotting the percentage of mortality against the log of the this compound concentration.
-
Visualizations
Caption: Inhibition of mitochondrial complex II by this compound.
Caption: A logical workflow for troubleshooting inconsistent bioassay data.
Caption: A typical workflow for conducting a this compound bioassay.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. researchgate.net [researchgate.net]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. A new methodology for evaluation of nematode viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. microbialnotes.com [microbialnotes.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioassays Against Pinewood Nematode: Assessment of a Suitable Dilution Agent and Screening for Bioactive Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serial Dilutions [bio.umass.edu]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 17. researchgate.net [researchgate.net]
- 18. Chapter - Selecting an Appropriate Dose-Response Curve in Bioassay Development | Bentham Science [mail.product-eurekaselect.itspk.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. content.abcam.com [content.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. A New Methodology for Evaluation of Nematode Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Contamination in In Vitro Nematicide Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address microbial contamination during in vitro nematicide testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of microbial contamination in my nematicide assay?
A1: Microbial contamination can manifest in several ways. Visual cues are often the first indication and include turbidity or cloudiness in the culture medium, a sudden change in the medium's pH (often indicated by a color change of phenol red indicator), the appearance of a film on the surface of the medium, or the formation of clumps.[1][2] Microscopic examination can confirm the presence of bacteria, yeast, or fungal hyphae.
Q2: What are the primary sources of contamination in an in vitro nematicide testing workflow?
A2: Contamination can be introduced at multiple stages. The most common sources include the laboratory environment (airborne microorganisms), contaminated reagents or media, the nematodes themselves (if not properly surface-sterilized), and the researcher's technique (improper aseptic handling).[3][4] It is crucial to maintain a sterile work environment and follow strict aseptic protocols to minimize these risks.[5][6]
Q3: Can I use antibiotics in my nematicide testing assays? Will they affect the results?
A3: Yes, antibiotics can be used to control bacterial contamination. However, they should be used with caution. Some antibiotics may have unintended effects on the nematodes or could interact with the nematicide being tested, potentially altering the experimental outcome.[7][8] It's also important to be aware that routine use of antibiotics can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant microbial strains.[3][5] When used, a combination of antibiotics is often more effective.[7][8]
Q4: What is the most effective way to sterilize nematodes before introducing them to the assay?
A4: Surface sterilization is a critical step. A common and effective method involves washing the nematodes with a dilute solution of sodium hypochlorite (bleach), followed by several rinses in sterile water or a buffer solution to remove residual bleach.[9][10] Other sterilizing agents like mercuric chloride or specific antibiotics can also be used, but the choice of agent and exposure time may need to be optimized for the specific nematode species to ensure their viability is not compromised.[11][12]
Q5: How can I distinguish between bacterial and fungal contamination?
A5: Bacterial contamination typically appears as uniform turbidity or cloudiness in the culture medium and can cause a rapid drop in pH.[1] Under a microscope, individual bacterial cells, often motile, will be visible. Fungal contamination, on the other hand, usually starts as small, localized clumps of mycelia which can grow into larger, filamentous structures. Yeast, a type of fungus, will appear as individual oval or budding cells under the microscope.[1]
Troubleshooting Guides
Problem 1: The culture medium in my assay plates has become cloudy or changed color.
| Potential Cause | How to Verify | Recommended Solution |
| Bacterial Contamination | Microscopic examination reveals small, motile or non-motile single cells. The medium may appear uniformly turbid. | - Immediately discard all contaminated plates to prevent cross-contamination.[13] - Review and reinforce aseptic techniques with all laboratory personnel.[3] - Filter-sterilize all media and solutions using a 0.22 µm filter.[5] - Consider incorporating a broad-spectrum antibiotic cocktail into the assay medium after validating its non-interference with the nematicide and nematodes.[14] |
| Chemical Contamination | No microorganisms are visible under the microscope. The pH change might be due to a chemical reaction. | - Ensure all reagents and water are of high purity and suitable for cell culture.[1] - Verify the correct preparation and buffering of the culture medium. |
Problem 2: I'm observing fuzzy or filamentous growths in some wells of my assay plates.
| Potential Cause | How to Verify | Recommended Solution |
| Fungal (Mold) Contamination | Microscopic examination shows the presence of hyphae (long, branching filaments). | - Discard contaminated plates immediately. - Thoroughly clean and disinfect the incubator and biosafety cabinet.[5] - Check the laboratory's air filtration system. Consider using an air sampler to monitor for fungal spores. - If necessary, include an antifungal agent in the assay medium, after verifying it does not affect the nematodes or the test compound. |
Problem 3: My control nematodes are dying or showing reduced motility, but there are no obvious signs of contamination.
| Potential Cause | How to Verify | Recommended Solution |
| Mycoplasma Contamination | Mycoplasma is not visible with a standard light microscope. Detection requires specific methods like PCR-based assays or DNA staining.[1] | - Quarantine the culture and test for mycoplasma.[3] - If positive, discard the culture and decontaminate all potentially exposed equipment and reagents. - Obtain new, certified mycoplasma-free nematode stocks. |
| Incorrect Assay Conditions | Review experimental parameters. | - Verify that the temperature, humidity, and CO2 levels (if applicable) are optimal for the nematode species. - Ensure the culture medium has the correct osmolarity and pH. |
Data Presentation: Quantitative Information
Table 1: Commonly Used Antibiotics for Controlling Bacterial Contamination
| Antibiotic | Common Working Concentration | Target Microorganisms | Reference |
| Tetracycline | 10-20 mM | Broad-spectrum antibacterial | [7][8] |
| Ampicillin | 50-100 mM | Primarily Gram-positive bacteria | [7][8] |
| Gentamycin | 50-100 mM | Broad-spectrum, particularly Gram-negative bacteria | [7][8] |
| Streptomycin | 200 µg/mL | Broad-spectrum antibacterial | [14] |
| Penicillin | 200 U/mL | Primarily Gram-positive bacteria | [14] |
| Vancomycin | 50 µg/mL | Gram-positive bacteria | [15] |
| Cefotaxime | 100 µg/mL | Broad-spectrum antibacterial | [15] |
| Chloramphenicol | 15 µg/mL | Broad-spectrum antibacterial | [15] |
Table 2: Common Surface Sterilizing Agents for Nematodes
| Sterilizing Agent | Concentration | Exposure Time | Notes | Reference |
| Sodium Hypochlorite (NaOCl) | 0.5% - 1% | 1-3 minutes | Must be thoroughly rinsed off with sterile water. | [9][16] |
| Ethanol | 70% | 2 minutes | Often used as a pre-treatment before another sterilant. | [9] |
| Mercuric Chloride (HgCl2) | 0.1% | 4 minutes | Highly toxic, requires special handling and disposal. | [11] |
Experimental Protocols
Protocol 1: Surface Sterilization of Nematodes using Sodium Hypochlorite
-
Collect nematodes and pellet them by centrifugation at a low speed (e.g., 3000 g for 5 minutes).[9]
-
Carefully remove the supernatant.
-
Resuspend the nematode pellet in a 1% sodium hypochlorite solution and gently mix for 1 minute.[9]
-
Pellet the nematodes again by centrifugation.
-
Wash the nematode pellet three times with sterile 10 mM MgSO4 solution or sterile water to remove all traces of sodium hypochlorite.[9]
-
To verify the effectiveness of the sterilization, plate a small aliquot of the final nematode suspension onto a nutrient agar plate and incubate for 24-48 hours. No microbial growth should be observed.[9]
-
Resuspend the final, clean nematode pellet in the appropriate sterile assay buffer or medium.
Protocol 2: Aseptic Technique for In Vitro Nematicide Assay Setup
-
Before starting, thoroughly disinfect the work surface of the biological safety cabinet (BSC) with 70% ethanol.[17]
-
Wear appropriate personal protective equipment (PPE), including a clean lab coat and sterile gloves.[6]
-
Arrange all necessary sterile materials (pipettes, tips, plates, reagent tubes) inside the BSC in a logical manner to avoid passing non-sterile items over sterile ones.[3]
-
Only open sterile containers and packages inside the BSC.
-
Use a new sterile pipette tip for each reagent and each well to prevent cross-contamination.
-
Work with only one cell type or nematode culture at a time.[3]
-
After the assay is set up, promptly remove all waste and disinfect the work surface again.
Mandatory Visualizations
Caption: A workflow for troubleshooting microbial contamination.
Caption: Common sources of microbial contamination in experiments.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 3. youtube.com [youtube.com]
- 4. acta.mendelu.cz [acta.mendelu.cz]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. mdpi.com [mdpi.com]
- 8. Item - Bacteria associated with the parasitic nematode Haemonchus contortus and its control using antibiotics - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 9. Improved and simplified method for aseptic isolation of nematodes and nematode-endosymbiotic bacteria from pine seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. portal.ct.gov [portal.ct.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and In vitro Rearing of Entomopathogenic Nematodes (Steinernematidae and Heterorhabditidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parasitic Nematodes Exert Antimicrobial Activity and Benefit From Microbiota-Driven Support for Host Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for eliminating bacterial contamination from in vitro moss cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. In vitro compound toxicity protocol for nematodes [protocols.io]
factors affecting Cyclobutrifluram stability in laboratory conditions
Welcome to the technical support center for Cyclobutrifluram. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under laboratory conditions. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of this compound in a laboratory setting?
A1: The primary factors affecting this compound's stability are exposure to light, and to a lesser extent, the presence of moisture in certain conditions.[1][2] It is hydrolytically stable across a range of pH values but is susceptible to photodegradation.[1][3] Temperature, within typical laboratory storage conditions, is not expected to be a significant factor in its degradation.[1]
Q2: How should I store my this compound samples to ensure maximum stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[4][5] It is crucial to protect it from light to prevent photolytic degradation.[1] The compound is stable for at least 12 months when stored under normal conditions in containers made of HDPE, laminated paper/aluminium/PETP/PE, PE bags, or varnished steel drums.[1]
Q3: Is this compound sensitive to pH changes in aqueous solutions?
A3: No, this compound is hydrolytically stable in aqueous solutions at pH 4, 7, and 9, even at elevated temperatures up to 70°C, provided it is kept in the dark.[1]
Q4: What is the expected shelf-life of this compound under ideal storage conditions?
A4: this compound is expected to be stable for at least one year when stored at room temperature without decomposition.[3] Formulated products containing this compound, such as TREFINTI Turf Nematicide, are expected to remain stable for at least two years under normal storage conditions.[1]
Troubleshooting Guide
Issue: I am observing a rapid degradation of my this compound standard solution.
-
Possible Cause 1: Exposure to Light.
-
Troubleshooting Step: this compound is known to undergo photolysis.[1] Ensure that your standard solutions are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.
-
-
Possible Cause 2: Improper Solvent.
-
Troubleshooting Step: While this compound is soluble in various organic solvents like acetone, dichloromethane, ethyl acetate, and methanol, ensure the solvent itself is of high purity and does not contain reactive impurities.[1] Check for any known incompatibilities between this compound and your chosen solvent.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Contaminants in the solvent or on the glassware can potentially accelerate degradation.[2] Use high-purity solvents and thoroughly clean all glassware before use.
-
Issue: My experimental results show inconsistent concentrations of this compound between replicates.
-
Possible Cause 1: Incomplete Dissolution.
-
Troubleshooting Step: this compound has limited solubility in water (33 mg/L at 20°C).[1] Ensure the compound is fully dissolved in your chosen solvent before making further dilutions. Sonication may aid in dissolution.
-
-
Possible Cause 2: Adsorption to Container Surfaces.
-
Troubleshooting Step: Although not explicitly documented for this compound, some compounds can adsorb to glass or plastic surfaces, leading to lower than expected concentrations in solution. Consider using silanized glassware if you suspect this is an issue.
-
-
Possible Cause 3: Non-uniform Light Exposure.
-
Troubleshooting Step: If conducting photostability studies, ensure that all samples receive uniform irradiation. Variations in light intensity across samples can lead to different degradation rates.
-
Quantitative Stability Data
The following tables summarize the degradation half-life (DT50) of this compound under various laboratory conditions.
Table 1: Hydrolytic and Photolytic Stability of this compound in Aqueous Solutions
| Condition | pH | Temperature | Half-life (DT50) | Reference |
| Hydrolysis (in dark) | 4, 7, 9 | 50-70°C | Stable | [1] |
| Photolysis (summer sunlight) | 7 | Not specified | 11 to 24 days | [1] |
Table 2: Stability of this compound in Soil
| Condition | Soil Moisture | Half-life (DT50) | Reference |
| Photolysis | Moist | 14.7 days | [1] |
| Photolysis | Dry | 52.8 days | [1] |
| Aerobic (in dark) | Not specified | 456 days (geomean) | [1] |
Experimental Protocols
Protocol: Evaluation of Photostability of this compound in an Aqueous Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Prepare a buffered aqueous solution at the desired pH (e.g., pH 7).
-
Spike the buffered solution with the stock solution to achieve the target concentration of this compound. Ensure the final concentration of the organic solvent is minimal.
-
-
Experimental Setup:
-
Transfer the test solution into quartz tubes for maximum light penetration.
-
Prepare parallel samples in amber glass tubes to serve as dark controls.
-
Place the quartz tubes in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon lamp).
-
Place the dark controls in the same chamber, but shielded from light.
-
-
Sampling:
-
Collect samples from both the irradiated and dark control tubes at predetermined time intervals.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.[6]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the irradiated and dark control samples.
-
Calculate the degradation rate and the photolytic half-life (DT50) of this compound.[7]
-
Visualizations
Caption: Workflow for a this compound photostability study.
Caption: Photolytic degradation pathway of this compound in soil.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. PI-122/PI159: Storage Limitation Statements: Temperature—Fungicides [edis.ifas.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Addressing Variability in Nematode Response to Cyclobutrifluram
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Cyclobutrifluram, a succinate dehydrogenase inhibitor (SDHI) nematicide. Here you will find answers to frequently asked questions and troubleshooting guides to address the variability in nematode response observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in nematodes?
A1: this compound targets the mitochondrial respiratory chain in nematodes. Specifically, it is a succinate dehydrogenase inhibitor (SDHI) that binds to complex II (succinate dehydrogenase or SDH), interrupting the production of ATP, the main source of cellular energy.[1][2] This disruption of energy metabolism leads to reduced motility, cessation of feeding, paralysis, and ultimately, death of the nematode.[2] The specific binding site is within the ubiquinone pocket of the SDH complex, involving the SDHC and SDHD subunits.[3]
Q2: To which class of nematicides does this compound belong, and are there similar compounds?
A2: this compound is classified as a pyridine-3-carboxamide nematicide.[1] According to the Insecticide Resistance Action Committee (IRAC), it belongs to Group N-3.[4][5] Its mode of action is shared with fluopyram, another SDHI nematicide, which also targets mitochondrial complex II.[1][4]
Q3: What range of nematode species is this compound effective against?
A3: this compound has demonstrated broad-spectrum activity against many economically important plant-parasitic nematodes.[6] This includes, but is not limited to, Root-knot nematodes (Meloidogyne spp.), Reniform nematodes (Rotylenchulus reniformis), and Pine Wood nematodes (Bursaphelenchus xylophilus).[3][6][7]
Q4: What are the known factors that can contribute to variability in nematode response to this compound?
A4: Several factors can lead to variable responses:
-
Inherent Genetic Variation: Different nematode species and even different strains of the same species can exhibit varied sensitivity to nematicides due to their genetic makeup.[8]
-
Development of Resistance: Repeated use of nematicides with the same mode of action can lead to the selection of resistant populations.[4] Resistance to the related SDHI nematicide, fluopyram, has already been documented in some nematode species.
-
Gene Expression Changes: Exposure to this compound can induce a transcriptional response in nematodes. Studies in C. elegans have shown the upregulation of genes encoding detoxifying proteins, such as cytochrome P450s and UDP-glucuronosyl transferases (UGTs), which may help the nematode metabolize the compound.[9][10]
-
Experimental Conditions: Factors such as the formulation of the compound, the duration of exposure, and the life stage of the nematode being tested can all influence the outcome of an experiment.
Troubleshooting Guide
Q5: My experimental results with this compound are inconsistent across replicates. What could be the cause?
A5: Inconsistent results can stem from several sources. Refer to the following decision tree for troubleshooting:
Q6: I am observing a lower-than-expected mortality rate in my nematode population after treatment. Could this be resistance?
A6: While resistance is a possibility, especially if the nematode population has a history of exposure to SDHI nematicides, other factors should be considered first. Suboptimal dosing can lead to poor efficacy without necessarily indicating true genetic resistance.[8] Ensure your dose-response curve is well-characterized for your specific nematode species and strain. If you consistently observe high survival at concentrations that were previously effective, it may be necessary to investigate resistance mechanisms. This could involve sequencing the SDH genes to check for mutations or conducting transcriptomic analysis to look for upregulation of detoxification genes.[9][11]
Q7: How reversible are the effects of this compound?
A7: The effects of this compound can be reversible. Studies on M. incognita and R. reniformis have shown that while the nematicide causes paralysis, nematodes may recover after being removed from the treatment solution.[12] However, even a short exposure can be effective at reducing the ability of the nematodes to infect host plant roots.[12] The degree of reversibility can depend on the concentration and the duration of exposure.
Data Presentation: Nematicidal Activity
The following tables summarize key quantitative data on the efficacy of this compound against various nematode species.
Table 1: Lethal Concentration (LC50) Values
| Nematode Species | LC50 Value | Exposure Time | Reference |
| Caenorhabditis elegans | 0.069 µM (0.026 mg/L) | 24 hours | [9][11] |
| Bursaphelenchus xylophilus | 0.1078 mg/L | 24 hours | [3][7] |
Table 2: Effective Concentration (EC50) for Motility Inhibition
| Nematode Species | EC50 Value | Exposure Time | Reference |
| Meloidogyne incognita | 0.48 µg/mL | 2 hours | [12] |
| Rotylenchulus reniformis | 1.07 µg/mL | 2 hours | [12] |
Experimental Protocols
Protocol 1: General Nematode Toxicity Assay (Dipping Method)
This protocol is adapted from methodologies used for B. xylophilus.[3]
-
Preparation of Nematicide Solutions:
-
Prepare a stock solution of this compound (e.g., 5% EC) in a suitable solvent like DMSO.[3]
-
Create a series of at least six graded concentrations by diluting the stock solution with sterile distilled water.
-
Include a control group treated only with distilled water and a solvent control if applicable.
-
-
Nematode Exposure:
-
Dispense approximately 100 mixed-stage nematodes into each well of a 96-well plate.
-
Add 100 µL of the corresponding nematicide solution or control solution to each well.
-
Incubate the plates at a constant temperature (e.g., 25 °C) for 24 hours.
-
-
Mortality Assessment:
-
After incubation, count the number of live and dead nematodes in each well under a microscope.
-
Nematodes are considered dead if they are immobile (e.g., C- or L-shaped) and do not respond to physical stimuli, such as being touched with a fine needle.[3]
-
To confirm death and account for temporary paralysis, nematodes can be washed and transferred to sterile water for a recovery period (e.g., 12 hours) before the final count.[3]
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis or a similar statistical method to determine the LC50 value.
-
Visualizations
This compound Mechanism of Action
The diagram below illustrates how this compound inhibits cellular respiration in nematodes.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. mdpi.com [mdpi.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
best practices for handling and storing Cyclobutrifluram in the lab
Technical Support Center: Cyclobutrifluram
This guide provides best practices, troubleshooting advice, and experimental protocols for the safe handling and storage of this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a novel nematicide and fungicide belonging to the pyridine-3-carboxamide chemical class.[1] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting energy production in the mitochondria of target organisms like nematodes and fungi.[1][2] The active ingredient is an off-white, crystalline powdered solid.[1]
Q: What are the primary hazards associated with this compound? A: this compound is harmful if absorbed through the skin.[3] It is also classified as a slight eye irritant but not a skin irritant or sensitizer.[1] A primary environmental hazard is its toxicity to aquatic life, with long-lasting effects.[3][4] Therefore, it should not be allowed to enter drains or waterways.[3][5]
Q: What is the shelf-life of this compound? A: The active ingredient, this compound, is stable for at least one year when stored at room temperature under normal conditions.[1][6] Formulated products, such as suspension concentrates, are expected to be stable for at least two years.[1]
Q: Is this compound flammable or explosive? A: No, this compound is not considered flammable, explosive, or oxidizing.[1]
Handling, Storage, and Disposal
Handling
Q: What personal protective equipment (PPE) should I wear when handling this compound? A: Always consult the specific Safety Data Sheet (SDS) for your product. However, general best practices include:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Clothing: Wear long-sleeved shirts and long pants to avoid skin contact.[3]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
Q: What should I do in case of accidental exposure? A:
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water for 15-20 minutes.[3]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
General Advice: Always have the product container or label with you when seeking treatment advice.[3]
Q: How should I handle spills? A: Prevent the spill from entering drains or waterways. For small spills of solid material, carefully sweep or scoop it up, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated during cleanup.
Storage
Q: What are the ideal storage conditions for this compound? A: Store this compound in its original, tightly closed container in a cool, dry, and secure place.[3][5] Keep it away from food, drink, and animal feed.[5] While specific temperature ranges may vary by formulation, general guidance for pesticides is to avoid freezing and excessive heat.
Q: Are there any incompatible materials I should avoid storing with this compound? A:
-
Metals: this compound is slightly corrosive to tin plate, galvanized sheet metal, and sheet steel.[1] Avoid prolonged direct contact.
-
pH Extremes: Avoid mixing with products that have extreme pH levels (<4.0 or >9.0) as this can reduce efficacy.[7]
-
Other Chemicals: Store away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[8]
Disposal
Q: How do I dispose of this compound waste? A: All waste containing this compound must be treated as hazardous chemical waste. It should be disposed of at an approved waste disposal facility according to local, state, and federal regulations.[3] Do not pour waste down the drain or dispose of it in the general trash.[3][9]
Q: How do I dispose of empty containers? A: Do not reuse or refill the original containers.[3] For solid formulations, completely empty the container by shaking and tapping the sides. For liquid formulations, triple-rinse the container. The rinsate must be collected and disposed of as hazardous waste.[10] Once clean, deface the label and dispose of the container as directed by your institution's EHS guidelines, which may include recycling or disposal in a sanitary landfill.[3][10]
Quantitative Data Summary
The table below summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | Off-white crystalline powdered solid | [1][6] |
| Molecular Formula | C₁₇H₁₃Cl₂F₃N₂O | [4] |
| Molecular Weight | 389.2 g/mol | [4] |
| Melting Point | 125°C | [1] |
| Decomposition Temp. | > 271°C | [1] |
| Water Solubility | 33 mg/L (at 20°C) | [1] |
| Organic Solvents | More soluble in acetone, dichloromethane, ethyl acetate, methanol | [1] |
| Log P (octanol/water) | 3.2 (at 20°C) | [1][6] |
| Vapor Pressure | <6.2 × 10⁻⁶ Pa (at 20°C) | [1] |
| Hydrolytic Stability | Stable at pH 4, 7, and 9 | [1] |
Troubleshooting Guide
Q: My experiment is yielding inconsistent or unexpected results. What could be the cause? A: Inconsistent results can stem from several factors. Consider the following:
-
Compound Integrity: Was the compound stored correctly? Improper storage (e.g., exposure to high temperatures or moisture) could lead to degradation. This compound is stable for over a year if stored properly.[6]
-
Solution Stability: If using a stock solution, was it stored correctly (e.g., at 4°C)?[11] Ensure the solvent is appropriate and that the compound has not precipitated out of the solution. Visually inspect for clarity before use.
-
Contamination: Ensure all labware is clean. Cross-contamination from other chemicals or previous experiments can interfere with results.
-
Experimental Controls: Always include appropriate positive and negative controls. If a positive control fails, it may indicate a problem with a reagent or the assay system itself, rather than the test compound.[12] If a negative control shows an effect, contamination may be the issue.[12]
-
Accurate Measurements: Verify the calibration of balances and pipettes. Inaccurate measurements of the compound or other reagents will lead to unreliable data.
Q: I have prepared a stock solution in an organic solvent, but I see solid particles. What should I do? A: This indicates that the compound may have precipitated, either due to reaching its solubility limit or from being stored at a low temperature. First, ensure you have not exceeded the solubility in your chosen solvent. If the solution was stored in a refrigerator or freezer, allow it to warm to room temperature and gently agitate or vortex it to see if the compound redissolves. If it remains precipitated, you may need to prepare a fresh, more dilute stock solution.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the preparation of a standard stock solution of this compound in acetone for use in laboratory assays.
Materials:
-
This compound (solid)
-
Acetone (99.9% purity or higher)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
Methodology:
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance and transfer it into a clean volumetric flask.
-
Dissolving: Add a portion of the acetone to the flask. Swirl gently or sonicate briefly until the solid is fully dissolved.
-
Final Volume: Once dissolved, add acetone to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Transfer and Storage: Transfer the stock solution to a properly labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution at 4°C.[11] Before each use, allow the solution to warm to room temperature and vortex briefly.
Protocol 2: Nematode Motility/Survival Bioassay
This protocol is a generalized method to assess the nematicidal activity of this compound using a model organism like Caenorhabditis elegans or other target nematodes.[11][13]
Materials:
-
Synchronized population of nematodes (e.g., L4 stage C. elegans)
-
Nematode Growth Medium (NGM) plates (for C. elegans) or appropriate assay plates
-
This compound stock solution (from Protocol 1)
-
Solvent control (e.g., acetone)
-
M9 buffer or water for dilutions
-
Microscope
Methodology:
-
Prepare Test Concentrations: Create a serial dilution of the this compound stock solution to achieve the desired final test concentrations (e.g., 0.01 µM to 10 µM). Prepare a solvent-only control with the same final concentration of solvent as the highest test concentration.
-
Plate Preparation: Apply the diluted this compound solutions and the solvent control to the surface of the assay plates. Allow the solvent to evaporate completely in a fume hood.
-
Introduce Nematodes: Transfer a known number of age-synchronized nematodes (e.g., 50-100) to each prepared plate.[11]
-
Incubation: Incubate the plates at the standard temperature for the nematode species (e.g., 20-25°C).
-
Data Collection: At predetermined time points (e.g., 2, 12, 24, 48 hours), observe the nematodes under a microscope. Count the number of motile and immotile (or dead) individuals in each treatment group and the control group. An individual can be considered immotile or dead if it does not respond to a gentle prod with a platinum wire pick.
-
Analysis: Calculate the percentage of mortality or immobility for each concentration. Data can be used to determine an LC₅₀ (lethal concentration for 50% of the population) value.[11]
Laboratory Workflow Diagram
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.
Caption: Workflow for the safe handling, storage, and disposal of this compound in a lab.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. peris-felipo.com [peris-felipo.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C17H13Cl2F3N2O | CID 71766128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. syngentaturf.sg [syngentaturf.sg]
- 6. This compound [sitem.herts.ac.uk]
- 7. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 8. research.uga.edu [research.uga.edu]
- 9. ptb.de [ptb.de]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Cyclobutrifluram-Treated Organisms
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected phenotypes observed in organisms treated with Cyclobutrifluram. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It belongs to the pyridine-3-carboxamide chemical class and functions by selectively inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2][3] This inhibition disrupts the production of ATP, the primary cellular energy source, in target organisms like nematodes and fungi.[4][5]
Q2: We are observing developmental abnormalities in our model organism (e.g., zebrafish) after this compound exposure. Is this an expected outcome?
A2: Yes, developmental toxicity is a potential, albeit often unexpected, phenotype associated with SDHI fungicides. Studies on zebrafish embryos exposed to various SDHIs have reported a range of adverse effects, including:
These effects are thought to be linked to oxidative stress, energy deficits, and disruptions in metabolism caused by the inhibition of succinate dehydrogenase.[6][7]
Q3: Our transcriptomic data from this compound-treated cells shows upregulation of detoxification enzymes. What is the significance of this?
A3: Upregulation of detoxification enzymes, such as cytochrome P450s and UDP-glucuronosyl transferases (UGTs), is a documented response to this compound exposure in organisms like Caenorhabditis elegans.[8][9] This is likely a cellular stress response aimed at metabolizing and eliminating the compound. The induction of these genes suggests that the organism is actively trying to counteract the toxic effects of this compound.
Q4: We have observed phenotypes related to hypoxia, such as the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions. Could this be related to this compound treatment?
A4: Yes, this is a plausible off-target effect. Inhibition of succinate dehydrogenase (SDH) by this compound can lead to an accumulation of succinate.[5][10] Elevated succinate levels can inhibit prolyl hydroxylases, the enzymes responsible for marking HIF-1α for degradation.[1][11] This results in the stabilization of HIF-1α and the activation of a "pseudohypoxic" state, which can promote tumor growth and inflammation.[1][10]
Q5: Are there any known effects of this compound on specific organs in mammalian models?
A5: Yes, toxicological studies have identified the liver and thyroid as target organs for this compound and other SDHIs in rodent and dog models.[2][12][13] Observed effects include thyroid follicular cell hypertrophy in rats and liver effects in mice.[2][12][13] Some studies have also noted a dose-responsive increase in hepatocellular carcinomas in male mice.[8]
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound dosage or bioavailability.
-
Troubleshooting Steps:
-
Verify the concentration and purity of your this compound stock solution.
-
Ensure consistent and accurate administration of the compound to all experimental groups.
-
For in vivo studies, consider factors that may affect bioavailability, such as diet composition. SDHIs are generally more soluble in lipids, which can influence their absorption.[5]
-
Monitor and control environmental conditions (e.g., temperature, light cycle) as they can influence metabolic rates and organismal responses.
-
Issue 2: Unexpected organismal death at seemingly low concentrations.
-
Possible Cause: Synergistic effects with other experimental components or heightened sensitivity of the specific life stage.
-
Troubleshooting Steps:
-
Review all components of your experimental medium or diet for potential interactions with this compound.
-
Be aware that the toxicity of SDHIs can be significantly higher in aquatic organisms compared to mammals and birds.[6][14]
-
Consider the developmental stage of your model organism. Embryonic and larval stages can be more susceptible to the toxic effects of SDHIs.[6][7]
-
Perform a dose-response curve to determine the precise LC50 (lethal concentration for 50% of the population) for your specific organism and experimental conditions.
-
Issue 3: Phenotypes are observed in control groups.
-
Possible Cause: Contamination of the experimental system.
-
Troubleshooting Steps:
-
Thoroughly clean all glassware and equipment to eliminate any residual this compound or other contaminants.
-
Use fresh, high-purity reagents and solvents for all solutions.
-
If possible, test for the presence of this compound in your control samples using analytical methods like HPLC.
-
Quantitative Data Summary
Table 1: Acute Toxicity of this compound and other SDHIs in various organisms.
| Compound | Organism | Exposure Duration | Endpoint | Value | Reference |
| This compound | Bursaphelenchus xylophilus | 24 hours | LC50 | 0.1078 mg/L | [15][16] |
| Bixafen | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.095 mg/L | [17] |
| Bixafen | Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 0.105 mg/L | [17] |
| Boscalid | Zebrafish (Danio rerio) | 96 hours | LC50 | >1 µM | [6] |
| Isopyrazam | Common Carp (Cyprinus carpio) | 96 hours | LC50 | 70 nM | [6][14] |
Table 2: Sub-chronic toxicity of this compound in mammalian models.
| Organism | Study Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Observed Effects at LOAEL | Reference |
| Rat | 2-generation reproduction | 11 mg/kg/day | 43 mg/kg/day | Minimal follicular cell hypertrophy in the thyroid | [13] |
| Rat | Long-term | 23.0 mg/kg bw per day | - | Basis for Acceptable Daily Intake (ADI) | [18] |
| Mouse | Carcinogenicity | - | - | Dose-responsive increase in hepatocellular carcinomas (males) | [8] |
Experimental Protocols
Protocol 1: Assessment of Developmental Toxicity in Zebrafish (Danio rerio)
This protocol is adapted from studies investigating the effects of SDHI fungicides on zebrafish development.[6][7]
-
Animal Husbandry: Maintain adult zebrafish in a controlled environment with a 14:10 hour light:dark cycle.
-
Embryo Collection: Collect freshly fertilized embryos and screen for viability under a stereomicroscope.
-
Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in embryo medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all groups, including the control.
-
Place a specific number of viable embryos (e.g., 20-30) into each well of a multi-well plate containing the test solutions.
-
-
Observation:
-
Incubate the plates at a constant temperature (e.g., 28.5°C).
-
At predetermined time points (e.g., 24, 48, 72, 96 hours post-fertilization), observe and record developmental endpoints such as:
-
Hatching rate
-
Survival rate
-
Heart rate
-
Presence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation).
-
-
-
Data Analysis: Analyze the data for statistically significant differences between the control and treated groups.
Protocol 2: Gene Expression Analysis using RNA-seq
This protocol is based on the methodology used to study the transcriptomic response of C. elegans to this compound.[8][9]
-
Organism Culture and Treatment:
-
Culture the model organism under standard conditions.
-
Expose the organisms to a sub-lethal concentration of this compound for a defined period. Include a vehicle control group.
-
-
RNA Extraction:
-
Harvest the organisms and immediately proceed with RNA extraction using a suitable kit (e.g., TRIzol).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the model organism.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control.
-
Conduct gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.
-
Visualizations
Caption: Primary mechanism of this compound action.
References
- 1. oncotarget.com [oncotarget.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. WHO | Inventory of evaluations performed by the Joint Meeting on Pesticide Residues (JMPR). [apps.who.int]
Technical Support Center: High-Throughput Screening of Cyclobutrifluram Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for high-throughput screening (HTS) of Cyclobutrifluram analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its analogs?
A1: The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] This enzyme plays a crucial role in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in both fungi and nematodes.[2][3] Inhibition of SDH disrupts cellular respiration and energy production, leading to paralysis and death of the target organisms.[2][4]
Q2: What types of high-throughput screening assays are suitable for this compound analogs?
A2: Both biochemical and whole-organism HTS assays are suitable.
-
Biochemical Assays: These directly measure the inhibition of SDH enzyme activity. A common method is a colorimetric assay that monitors the reduction of a dye by the enzyme.[5]
-
Whole-Organism Assays: These assays assess the phenotypic effects of the compounds on target organisms, such as nematodes (e.g., Caenorhabditis elegans) or pathogenic fungi.[6][7][8] Common readouts include inhibition of motility, growth, or viability.
Q3: What are the key quality control parameters to consider in an HTS campaign for this compound analogs?
A3: Key quality control parameters include:
-
Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.
-
Signal-to-Background (S/B) Ratio: This ratio should be sufficiently high to distinguish between active and inactive compounds.
-
Coefficient of Variation (%CV): This measures the variability of the data and should be as low as possible.
-
Positive and Negative Controls: Essential for validating each assay plate and normalizing the data.
Q4: How can I minimize false positives and false negatives in my screen?
A4: To minimize erroneous results, consider the following:
-
Counter-screens: Use assays that identify compounds that interfere with the detection method (e.g., autofluorescence).
-
Orthogonal Assays: Confirm hits using a different assay format that measures the same biological activity.
-
Dose-Response Curves: Active compounds should exhibit a concentration-dependent effect.
-
Strict Hit Criteria: Establish clear and statistically sound criteria for what constitutes a "hit."
Troubleshooting Guides
Biochemical SDH Inhibition Assay
| Problem | Possible Cause | Solution |
| High variability between replicate wells (%CV > 15%) | Inconsistent pipetting volumes. | Use calibrated pipettes and consider using a multi-channel pipette or automated liquid handler. |
| Improper mixing of reagents. | Ensure all reagents are thoroughly mixed before and after addition to the wells. | |
| Edge effects on the microplate due to evaporation. | Avoid using the outer wells of the plate or fill them with a buffer. Ensure a humidified environment during incubation. | |
| Low signal-to-background ratio | Enzyme concentration is too low. | Optimize the enzyme concentration to achieve a robust signal. |
| Substrate concentration is not optimal. | Determine the Km of the substrate and use a concentration at or near the Km. | |
| Incorrect incubation time or temperature. | Optimize incubation time and temperature to ensure the reaction is in the linear range. | |
| Assay not working (no signal or very low signal) | Inactive enzyme. | Use a fresh batch of enzyme and ensure proper storage conditions. Include a positive control with a known SDH inhibitor. |
| Incorrect buffer pH or composition. | Verify the pH of the assay buffer and ensure it is optimal for enzyme activity. | |
| Plate reader settings are incorrect. | Check the wavelength and other settings on the microplate reader. |
Whole-Organism (Nematode/Fungal) HTS Assay
| Problem | Possible Cause | Solution |
| High mortality in negative control wells | Contamination of the culture medium. | Use sterile techniques and fresh, quality-controlled media. |
| Inconsistent number of organisms per well. | Optimize the dispensing method to ensure a uniform number of organisms in each well. | |
| Stressful environmental conditions (e.g., temperature, humidity). | Maintain optimal and consistent environmental conditions throughout the experiment. | |
| Inconsistent compound effects | Poor solubility of test compounds. | Use a suitable solvent (e.g., DMSO) at a low final concentration that does not affect the organisms. Test the DMSO tolerance of your organism.[9] |
| Uneven distribution of compounds in the wells. | Ensure proper mixing after compound addition. | |
| Difficulty in automated image analysis | Debris or air bubbles in the wells. | Handle plates carefully to avoid introducing debris or bubbles. |
| Inconsistent lighting or focus. | Calibrate and maintain the imaging system regularly. | |
| Organisms clumping together. | Optimize the density of organisms per well to prevent clumping. |
Data Presentation
Table 1: Example Quantitative Data for SDHI HTS
| Compound ID | Assay Type | Target Organism/Enzyme | IC50 / EC50 (µM) | Z'-factor | Hit? |
| This compound | Biochemical | Porcine Heart SDH | 0.05 | 0.85 | Yes |
| Analog-001 | Biochemical | Porcine Heart SDH | 0.12 | 0.82 | Yes |
| Analog-002 | Biochemical | Porcine Heart SDH | > 100 | 0.84 | No |
| This compound | Whole-Organism | C. elegans (Motility) | 0.5 | 0.75 | Yes |
| Analog-001 | Whole-Organism | C. elegans (Motility) | 1.2 | 0.71 | Yes |
| Analog-002 | Whole-Organism | C. elegans (Motility) | > 50 | 0.73 | No |
| This compound | Whole-Organism | Botrytis cinerea (Growth) | 0.2 | 0.78 | Yes |
| Analog-001 | Whole-Organism | Botrytis cinerea (Growth) | 0.8 | 0.76 | Yes |
| Analog-002 | Whole-Organism | Botrytis cinerea (Growth) | > 50 | 0.79 | No |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening of SDH Inhibitors
This protocol is adapted from commercially available succinate dehydrogenase activity assay kits.
1. Reagent Preparation:
- Prepare SDH Assay Buffer at the optimal pH (typically 7.2-7.8).
- Reconstitute the SDH enzyme in assay buffer to the desired concentration.
- Prepare the substrate solution (e.g., succinate) and the electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP) in assay buffer.
- Prepare a stock solution of the test compounds (e.g., in DMSO) and create a dilution series.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the diluted test compounds or controls (DMSO for negative control, a known SDHI for positive control) to the appropriate wells.
- Add 10 µL of the SDH enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 10 µL of the substrate/dye mix to all wells.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) at time zero.
- Incubate the plate at a controlled temperature (e.g., 25°C) and measure the absorbance at regular intervals (e.g., every 5 minutes for 30 minutes).
3. Data Analysis:
- Calculate the rate of the reaction (change in absorbance over time) for each well.
- Normalize the data using the positive and negative controls.
- Plot the percentage of inhibition versus the compound concentration to determine the IC50 value for active compounds.
Protocol 2: Whole-Organism HTS of Nematicidal Activity using C. elegans
This protocol is based on automated motility assays for C. elegans.
1. Organism Preparation:
- Synchronize a culture of C. elegans to obtain a population of L4 larvae or young adults.
- Wash the worms and resuspend them in a suitable assay buffer at a defined density.
2. Assay Procedure (96-well plate format):
- Dispense 50 µL of the worm suspension into each well of a 96-well plate.
- Add 1 µL of the test compounds or controls to the wells.
- Incubate the plates at a controlled temperature (e.g., 20°C) for a defined period (e.g., 24 hours).
3. Data Acquisition and Analysis:
- Use an automated imaging system to capture videos or a series of images of each well.
- Analyze the images using software that quantifies worm movement (e.g., by measuring the number of pixels that change intensity between frames).
- Calculate the percentage of motility inhibition for each compound relative to the controls.
- Determine the EC50 values for active compounds.
Mandatory Visualizations
Caption: A generalized workflow for high-throughput screening of this compound analogs.
Caption: Signaling pathway showing the effects of Succinate Dehydrogenase (SDH) inhibition.
References
- 1. Markdown Table Maker [jakebathman.github.io]
- 2. tabletomarkdown.com [tabletomarkdown.com]
- 3. codebeautify.org [codebeautify.org]
- 4. tableconvert.com [tableconvert.com]
- 5. boost-tool.com [boost-tool.com]
- 6. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
avoiding degradation of Cyclobutrifluram during sample preparation
Welcome to the technical support center for Cyclobutrifluram analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of this compound during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low this compound recovery during sample preparation?
Low recovery of this compound can stem from several factors during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. Key areas to investigate include incomplete extraction from the sample matrix, degradation of the analyte, and loss during the cleanup step. It is crucial to use matrix-matched calibration standards for the highest accuracy.[1]
Q2: Is this compound sensitive to pH? Should I use a buffered QuEChERS method?
While this compound is hydrolytically stable at pH 4, 7, and 9 in the absence of light, the use of buffering is a good practice for nitrogen-containing compounds, especially when dealing with varied and complex matrices. For the analysis of this compound in livestock commodities, a validated QuEChERS-based method successfully utilizes aqueous 1% formic acid with acetonitrile for extraction, indicating that acidic conditions are well-tolerated.[2]
Q3: Can the type of cleanup sorbent in dispersive SPE (dSPE) affect this compound recovery?
Yes, the choice of dSPE sorbent can significantly impact the recovery of your analyte. While Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars, certain sorbents like Graphitized Carbon Black (GCB), used for pigment removal, can cause a loss of planar analytes.[1][3] If you are working with highly pigmented samples and suspect analyte loss, it is advisable to test a dSPE formulation without GCB or with a reduced amount.
Q4: My sample matrix is very dry. Could this be a problem?
Proper hydration of the sample is critical for efficient extraction. For the QuEChERS method to work effectively, samples should be at least 80% hydrated.[1] For dry matrices such as cereals or dried herbs, a rehydration step with an appropriate amount of water is necessary before adding the extraction solvent.
Q5: I am seeing inconsistent results between replicate samples. What could be the cause?
Inconsistent results often point to a lack of homogeneity in the sample or procedural variability. Ensure your initial sample is thoroughly homogenized. During the QuEChERS procedure, consistent and vigorous shaking during the extraction and dSPE steps is vital for achieving reproducible results. The use of an internal standard can also help to correct for variations between samples.[1]
Troubleshooting Guide for Low this compound Recovery
This guide addresses common issues that can lead to the degradation or loss of this compound during sample preparation using the QuEChERS method.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery in Extraction Step | Inefficient extraction from the sample matrix. | - Ensure the sample is properly homogenized and rehydrated if necessary.[1]- Use a high-quality, high-purity extraction solvent (e.g., acetonitrile).- Increase shaking time or intensity during the extraction step. |
| Degradation due to extreme pH. | - While this compound is generally stable, consider using a buffered QuEChERS kit to maintain a consistent pH.[1] A method using 1% formic acid in the extraction solvent has been validated.[2] | |
| Low Recovery in Cleanup Step | Analyte loss due to strong interaction with dSPE sorbent. | - If using GCB for pigment removal, consider that it may adsorb planar molecules.[1][3] Test a dSPE tube with a lower GCB content or without it.- For fatty matrices, ensure sufficient magnesium sulfate is used to remove water and prevent analyte loss in the water phase. |
| Incomplete phase separation. | - Ensure adequate centrifugation time and speed after adding the QuEChERS salts to achieve a clear separation of the organic and aqueous layers. | |
| Analyte Degradation in Final Extract | Degradation due to light or temperature. | - this compound is known to degrade under photolytic conditions.[1] Protect samples and extracts from direct light.- Store final extracts at low temperatures (e.g., -20°C) prior to analysis. |
| Sensitivity to the analytical method's conditions. | - If using Gas Chromatography (GC), consider that some pesticides can be thermally labile or sensitive to acetonitrile. A solvent exchange to toluene may prevent analyte loss.[1] |
Experimental Protocol: QuEChERS Method for this compound
The following is a general protocol for the extraction and cleanup of this compound from a hydrated sample matrix, based on standard QuEChERS procedures.
1. Sample Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% formic acid is optional but has been validated for some matrices[2]).
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup
-
Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube containing the appropriate sorbents (e.g., magnesium sulfate and PSA).
-
Cap and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS.
Visualizing the Workflow
To better understand the process and potential pitfalls, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: A streamlined workflow for this compound sample preparation using the QuEChERS method.
Caption: A decision tree to troubleshoot low recovery of this compound during sample preparation.
References
Validation & Comparative
Validating the Nematicidal Efficacy of Cyclobutrifluram Against Root-Lesion Nematodes (Pratylenchus spp.): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nematicidal effects of Cyclobutrifluram against Pratylenchus spp., commonly known as root-lesion nematodes. The performance of this compound is objectively evaluated against other commercially available nematicides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Pratylenchus spp.
Pratylenchus spp. are migratory endoparasitic nematodes that cause significant economic losses in a wide range of agricultural crops worldwide. These microscopic roundworms penetrate plant roots, where they feed and migrate, causing necrotic lesions. This damage impairs water and nutrient uptake, leading to stunted growth, reduced yield, and increased susceptibility to other plant pathogens. Effective management of Pratylenchus spp. is crucial for maintaining crop health and productivity.
Nematicide Comparison: this compound and Alternatives
This compound is a novel nematicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1] Its mode of action involves the disruption of mitochondrial respiration in nematodes, leading to paralysis and death.[2] This guide compares the efficacy of this compound with other prominent nematicides: Fluopyram (another SDHI), Abamectin, Fosthiazate, and Tioxazafen.
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and alternative nematicides against Pratylenchus spp. and other plant-parasitic nematodes. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various independent research efforts.
Table 1: In Vitro Nematicidal Activity (LC50/EC50 Values)
| Nematicide | Target Nematode | Metric | Value (mg/L or µg/mL) | Exposure Time | Citation |
| This compound | Bursaphelenchus xylophilus | LC50 | 0.1078 | 24 h | [2] |
| Fluopyram | Helicotylenchus microlobus | LC50 | 0.0144 | 72 h | [3] |
| Fluopyram | Mesocriconema nebraskense | LC50 | 0.0144 | 72 h | [3] |
| Fosthiazate | Meloidogyne spp. and Pratylenchus spp. | LC90 | 0.5 - 1.0 | Not Specified | [1] |
Note: Data for this compound against Pratylenchus spp. was not available in the reviewed literature. The data for B. xylophilus is provided as an indicator of its nematicidal potency.
Table 2: Efficacy in Greenhouse and Field Studies (% Reduction)
| Nematicide | Target Nematode | Study Type | Efficacy Metric | % Reduction | Citation |
| This compound | Pratylenchus brachyurus | Greenhouse | Population Density | Data not yet published | Mentioned in[4] |
| Fluopyram | Pratylenchus penetrans | Field | Early Season Population | Variable | [5] |
| Fluopyram | Pratylenchus brachyurus | Greenhouse | Population Density | Significant | [6] |
| Abamectin | Pratylenchus zeae | Greenhouse | Root Penetration | >80% | [6] |
| Fosthiazate | Pratylenchus penetrans | Field | Nematode Counts in Soil & Roots | Significant | |
| Tioxazafen | Lesion Nematodes | Field | General Control | Effective | [7] |
Table 3: Effects on Nematode Biology
| Nematicide | Target Nematode | Effect | Observation | Citation |
| This compound | Bursaphelenchus xylophilus | Egg-laying | Reduced to ~1/6th of control | [2] |
| This compound | Bursaphelenchus xylophilus | Hatching Rate | Significantly reduced | [2] |
| Fluopyram | Pratylenchus penetrans | Motility | Severely affected | [5] |
| Abamectin | Pratylenchus penetrans eggs | Hatching Rate | Significantly decreased at 25°C | [8] |
| Fosthiazate | Pratylenchus penetrans eggs | Hatching Rate | Significantly decreased at 25°C | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of nematicidal efficacy. Below are generalized protocols for in vitro, greenhouse, and field experiments based on the reviewed literature.
In Vitro Nematicidal Assay
Objective: To determine the direct toxicity of a nematicide to Pratylenchus spp. and calculate metrics such as LC50 (Lethal Concentration 50%).
Materials:
-
Pratylenchus spp. culture
-
Test nematicide (e.g., this compound)
-
Solvent for the nematicide (if not water-soluble)
-
Sterile water
-
Multi-well plates (e.g., 24-well or 96-well)
-
Microscope
-
Incubator
Procedure:
-
Nematode Suspension: Prepare a suspension of Pratylenchus spp. of a known concentration (e.g., 100 nematodes per 100 µL) in sterile water.
-
Nematicide Solutions: Prepare a series of dilutions of the test nematicide in sterile water. Include a control with only sterile water (and solvent if used).
-
Exposure: Add a specific volume of the nematode suspension to each well of the multi-well plate. Then, add an equal volume of the corresponding nematicide dilution to each well.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes are typically considered dead if they are straight and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value.
Greenhouse Pot Experiment
Objective: To evaluate the efficacy of a nematicide in protecting plants from Pratylenchus spp. infection under controlled conditions.
Materials:
-
Susceptible host plant seedlings (e.g., corn, soybean)
-
Pots filled with sterilized soil mix
-
Pratylenchus spp. inoculum
-
Test nematicide
-
Greenhouse facilities
Procedure:
-
Planting: Plant one seedling per pot.
-
Nematicide Application: Apply the nematicide according to the desired method (e.g., soil drench, seed treatment).
-
Inoculation: Inoculate the soil with a known number of Pratylenchus spp. (e.g., 1,000 nematodes per pot) a few days after nematicide application.
-
Growth Period: Grow the plants in the greenhouse for a specific period (e.g., 6-8 weeks), maintaining optimal conditions for plant and nematode development.
-
Data Collection:
-
Plant Growth Parameters: Measure plant height, shoot weight, and root weight.
-
Nematode Extraction: Extract nematodes from both soil and root samples using standard methods (e.g., Baermann funnel for soil, mist chamber for roots).
-
Nematode Quantification: Count the number of Pratylenchus spp. per gram of root and per 100 cm³ of soil.
-
-
Data Analysis: Compare the plant growth parameters and nematode population densities between the treated and untreated control groups.
Field Trial
Objective: To assess the performance of a nematicide in controlling Pratylenchus spp. and protecting crop yield under real-world agricultural conditions.
Procedure:
-
Site Selection: Choose a field with a known history of Pratylenchus spp. infestation.
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control and different rates of the test nematicide.
-
Application: Apply the nematicide using commercial application equipment at the appropriate time (e.g., at planting).
-
Crop Management: Manage the crop according to standard agronomic practices for the region.
-
Sampling:
-
Pre-application: Collect soil samples to determine the initial nematode population density.
-
Mid-season: Collect soil and root samples to assess the impact of the nematicide on nematode populations.
-
At Harvest: Collect soil and root samples, and measure crop yield.
-
-
Nematode Analysis: Process the collected samples to determine the population densities of Pratylenchus spp.
-
Data Analysis: Statistically analyze the data to determine the effect of the nematicide on nematode populations and crop yield compared to the untreated control.[9]
Visualizations
Mode of Action of this compound
Caption: Mode of action of this compound in nematodes.
General Experimental Workflow for Nematicide Efficacy Testing
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Approach to the Design and Analysis of Field Experiments to Study Variation in the Tolerance and Resistance of Cultivars to Root Lesion Nematodes (Pratylenchus spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclobutrifluram and Fluopyram on Root-Knot Nematodes
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research highlights the comparative efficacy of two prominent succinate dehydrogenase inhibitor (SDHI) nematicides, Cyclobutrifluram and Fluopyram, in the management of root-knot nematodes (Meloidogyne spp.). This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance.
Both this compound and Fluopyram function by inhibiting the mitochondrial respiratory chain at Complex II (succinate dehydrogenase), disrupting ATP production and leading to nematode paralysis and death.[1][2] While sharing a common mode of action, studies indicate variations in their potency against different nematode species.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and Fluopyram against root-knot nematodes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Nematode Species | Parameter | Value | Exposure Time | Source |
| This compound | Meloidogyne incognita | EC50 | 0.48 µg/ml | 2 hours | [3] |
| Fluopyram | Meloidogyne incognita | EC50 | 5.18 µg/ml | 2 hours | [2] |
| This compound | Meloidogyne enterolobii | EC50 | 0.423 mg/L | 48 hours | [4] |
| Fluopyram | Meloidogyne enterolobii | EC50 | 0.204 mg/L | 48 hours | [4] |
| Fluopyram | Meloidogyne incognita | LC50 | 2.15 µmol/L (0.85 µg/mL) | 1 day | [5] |
| Fluopyram | Meloidogyne incognita | LC50 | 0.04 µmol/L (0.016 µg/mL) | 14 days | [5] |
| Compound | Nematode Species | Metric | Observation | Source |
| This compound vs. Fluopyram | Meloidogyne spp. (Root-Knot Nematodes) | Root Galling | In two of four trials, this compound showed significantly less galling than Fluopyram. In the other two, performance was similar. | [1] |
| This compound vs. Fluopyram | Meloidogyne incognita | Immotility | Continuous exposure to 0.5 µg/ml this compound for 24 hours resulted in at least 45% more immotile nematodes compared to the same concentration of Fluopyram. | [3] |
| This compound | Meloidogyne enterolobii | Egg Hatch Inhibition (at 2.5 mg/L) | 90.73% after 72 hours | [4] |
| Fluopyram | Meloidogyne enterolobii | Egg Hatch Inhibition (at 1.25 mg/L) | 96.78% after 72 hours | [4] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Inhibition of Complex II (SDH) in the mitochondrial respiratory chain by this compound and Fluopyram.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Assessment of the Toxicity of Cyclobutrifluram and Abamectin on Non-Target Mites
A Guide for Researchers and Drug Development Professionals
The development of novel acaricides with improved safety profiles for non-target organisms is a critical objective in modern agriculture and integrated pest management (IPM). This guide provides a comparative toxicity assessment of a newer acaricide, Cyclobutrifluram, and a widely used conventional acaricide, Abamectin, on non-target mite species. This analysis is based on a comprehensive review of available scientific literature and is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental impact of these compounds.
Executive Summary
Modes of Action: A Tale of Two Targets
The differential toxicity of this compound and Abamectin to non-target mites can be partly understood by their distinct modes of action.
-
This compound: This compound is a succinate dehydrogenase inhibitor (SDHI), belonging to IRAC Group 7. It targets the mitochondrial complex II in the electron transport chain, disrupting cellular respiration.[1][2] This mode of action can exhibit selectivity between pest and predatory mites.[3][4]
-
Abamectin: As a member of the avermectin class (IRAC Group 6), Abamectin acts as a chloride channel activator.[5] It disrupts the nervous system of insects and mites by enhancing the activity of glutamate-gated chloride channels, leading to paralysis and death.[5]
Diagram 1: Simplified Signaling Pathways
References
A Comparative Guide to the Validation of HPLC-MS/MS Methods for Cyclobutrifluram Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the quantitative analysis of Cyclobutrifluram in complex matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for this novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. This document outlines a detailed experimental protocol for a validated HPLC-MS/MS method, presents expected performance data, and discusses alternative analytical approaches.
Introduction to this compound Analysis
This compound is a recently developed pesticide used to control a wide range of nematodes and fungal diseases in various agricultural crops, including soybeans, cotton, and lettuce.[1] Its mode of action is the inhibition of the mitochondrial complex II, also known as succinate dehydrogenase (SDH).[1] The increasing use of this compound necessitates robust and validated analytical methods to monitor its residues in complex environmental and food matrices to ensure food safety and environmental protection. HPLC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.
Performance Comparison of Analytical Methods
The validation of an analytical method ensures that it is fit for its intended purpose. For the analysis of pesticide residues like this compound, key validation parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for a validated HPLC-MS/MS method for this compound and provide a conceptual comparison with potential alternative methods.
Table 1: Performance Data for Validated HPLC-MS/MS Method for this compound
| Parameter | Matrix | Typical Performance |
| **Linearity (R²) ** | Agricultural Products | > 0.995 |
| Accuracy (Recovery) | Agricultural Products | 81.3% - 112.1% |
| Lettuce | 70% - 120%[2] | |
| Cottonseed Oil | 77% - 83% (for 87 pesticides)[3] | |
| Soil | 72.6% - 119% (for 311 pesticides)[4] | |
| Precision (RSD) | Agricultural Products | < 13.5% (intraday), < 12.3% (interday) |
| Lettuce | ≤ 20%[2] | |
| Cottonseed Oil | < 20% (for most pesticides) | |
| Soil | < 20% | |
| LOQ | Lettuce | 3 µg/kg[2] |
| Cottonseed Oil | Satisfies MRL requirements[3] | |
| Soil | 0.01 µg/g (for most pesticides)[4] | |
| Surface Water | 0.1 - 0.2 µg/L (for other SDHIs)[5] |
Table 2: Conceptual Comparison of Analytical Methods for this compound Detection
| Method | Principle | Pros | Cons |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent compound and metabolites. | High sensitivity and selectivity, capable of multi-residue analysis, well-established for pesticide residue monitoring. | High initial instrument cost, requires skilled operators, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Chromatographic separation of volatile and semi-volatile compounds followed by mass spectrometric detection. | Suitable for a wide range of pesticides, often used in conjunction with LC-MS/MS for comprehensive multi-residue methods.[6] | Not ideal for non-volatile or thermally labile compounds like some modern pesticides. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of an antibody to the target analyte. | High throughput, cost-effective for screening large numbers of samples, can be field-portable. | Susceptible to cross-reactivity, may not be as accurate or precise as chromatographic methods, requires development of specific antibodies. |
| Spectrophotometric Enzyme Inhibition Assay | Measures the inhibition of the target enzyme (succinate dehydrogenase) by the analyte. | Can provide information on the bioactivity of the residue, relatively simple and inexpensive instrumentation. | Lacks specificity for this compound as it would detect all SDH inhibitors, may be affected by other enzyme inhibitors in the matrix. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound in a complex matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by HPLC-MS/MS is provided below. This method is widely adopted for pesticide residue analysis in food and environmental samples.[6][7]
Sample Preparation: QuEChERS Method
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of homogenized fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add an appropriate internal standard.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce liquid-liquid partitioning.[7]
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for the separation of pesticides.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and its relevant metabolites.
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the validation parameters.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Development and validation of an analytical method for multiresidue determination of pesticides in lettuce using QuEChERS-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of multiresidue analytical method in cotton and groundnut oil for 87 pesticides using low temperature and dispersive cleanup on gas chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. curresweb.com [curresweb.com]
Independent Verification of Cyclobutrifluram's Mode of Action on Succinate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclobutrifluram's performance with other succinate dehydrogenase inhibitor (SDHI) alternatives, supported by experimental data from independent research. It details the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
This compound is a novel nematicide and fungicide that functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the electron transport chain.[1] This inhibition disrupts the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, and blocks the production of cellular ATP, ultimately leading to the death of susceptible nematodes and fungi.[1] Independent studies have confirmed this mode of action, demonstrating this compound's efficacy against a range of plant-parasitic nematodes and fungal pathogens.[2][3][4]
dot
Caption: Mechanism of this compound's action on the mitochondrial respiratory chain.
Comparative Efficacy of this compound
Independent studies have quantified the efficacy of this compound against various pathogens, often in comparison to other SDHI fungicides. The following tables summarize these findings.
Table 1: Nematicidal Efficacy of this compound vs. Other Nematicides
| Organism | Compound | Metric | Value (mg/L) | Reference |
| Bursaphelenchus xylophilus | This compound | LC50 | 0.1078 | [3][5][6] |
| Abamectin | LC50 | > 10 | [6] | |
| Emamectin benzoate | LC50 | > 10 | [6] | |
| Fluopyram | LC50 | > 10 | [6] | |
| Caenorhabditis elegans | This compound | LC50 | 0.026 | [7] |
| Fluopyram | LC50 | 0.29 | [7] |
Table 2: Fungicidal Efficacy (EC50) of this compound and Other SDHIs
| Pathogen | This compound (µg/mL) | Pydiflumetofen (µg/mL) | Fluopyram (µg/mL) | Boscalid (µg/mL) | Reference |
| Corynespora cassiicola | 0.98 ± 1.26 | - | - | - | [2][8] |
| Fusarium fujikuroi | 0.025 | - | Positive cross-resistance | - | [1][4] |
| Fusarium pseudograminearum | 0.0248 | Positive cross-resistance | - | - | [9] |
| Diaporthe longicolla | - | 5.47 | > 100 | - | [10] |
| Botrytis cinerea (Wild Type) | - | - | - | 0.13 | [11] |
Resistance to this compound
As with other SDHIs, resistance to this compound has been observed and is primarily associated with point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][4][8][9] These mutations can reduce the binding affinity of the fungicide to its target site. Studies have shown positive cross-resistance between this compound and other SDHIs like pydiflumetofen and fluopyram, indicating that mutations conferring resistance to one may also confer resistance to others.[1][4][9]
dot
Caption: Experimental workflow for identifying resistance mutations in the SDH gene.
Experimental Protocols
Mycelial Growth Inhibition Assay for EC50 Determination
This method is commonly used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound and other SDHIs
-
Solvent for fungicides (e.g., acetone or DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solutions: Dissolve the technical grade fungicides in a suitable solvent to create high-concentration stock solutions.
-
Prepare Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add the fungicide stock solutions to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.
-
Inoculation: Take a mycelial plug from the growing edge of a fresh culture of the test fungus using a sterile cork borer or scalpel. Place the mycelial plug in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate.
-
Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.
In Vitro Succinate Dehydrogenase (SDH) Activity Assay
This assay directly measures the inhibitory effect of a compound on the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target organism
-
SDH assay buffer
-
Substrate (e.g., succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or tetrazolium salts)[12]
-
Test compounds (this compound and others)
-
Microplate reader
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target organism (fungal mycelia, nematode tissue, etc.) using standard differential centrifugation methods.
-
Assay Preparation: In a 96-well plate, add the mitochondrial preparation to the SDH assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known SDH inhibitor) and a negative control (solvent only).
-
Initiate Reaction: Add the succinate substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance of the electron acceptor over time using a microplate reader at the appropriate wavelength. The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Independent verification confirms that this compound's mode of action is the inhibition of succinate dehydrogenase. Comparative data indicates its high efficacy against certain nematodes and a range of fungal pathogens, with potencies that are, in some cases, greater than other established SDHIs. However, the risk of resistance development through target-site mutations is a significant consideration, and evidence of cross-resistance with other SDHIs highlights the importance of integrated resistance management strategies. The provided experimental protocols offer a framework for researchers to conduct their own independent verification and comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Mutations in SDHB and SDHC2 Subunits Confer Resistance to the Succinate Dehydrogenase Inhibitor this compound in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus [mdpi.com]
- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Resistance Risk and Resistance-Related Point Mutation in SdhB and SdhC1 of this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Fungicide Sensitivity in Soybean Stem Blight Pathogen Diaporthe longicolla, Emphasizing Genetic Variability Impact on Response to SDHI Fungicides Fluopyram and Pydiflumetofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cyclobutrifluram in Diverse Soil Matrices: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the nematicidal efficacy of Cyclobutrifluram across various soil types reveals performance nuances critical for targeted application in agricultural research and development. This guide provides a comparative assessment of this compound against other leading alternatives, supported by available experimental data and detailed methodologies to aid in study replication and further investigation.
This compound, a novel succinate dehydrogenase inhibitor (SDHI) nematicide, demonstrates significant potential in managing plant-parasitic nematodes.[1] Its efficacy, however, is intrinsically linked to the complex physicochemical environment of the soil. This guide synthesizes available data to offer a comparative overview of this compound's performance in different soil types, alongside established alternatives such as Fluopyram and Tioxazafen.
Comparative Performance Analysis
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives. It is important to note that the data presented is a synthesis from various studies and may not represent direct head-to-head comparisons under identical conditions.
Table 1: Nematicide Efficacy by Soil Type (Nematode Population Reduction %)
| Nematicide | Soil Type | Target Nematode | Efficacy (% Reduction) | Source |
| This compound | Sandy Loam | Root-Knot Nematode | Advised for use in sandy soils | [2] |
| Silt Loam | Not specified in efficacy trials | Dissipates faster than in sand | ||
| Clay Loam | Not specified in efficacy trials | Data not available | ||
| Fluopyram | Sandy Loam | Root-Knot Nematode | Data not available | |
| Silty Clay Loam | Root-Knot Nematode | Half-life of 484 days | [3][4] | |
| Loam | Root-Knot Nematode | Data not available | ||
| Tioxazafen | Various | Soybean Cyst, Root-Knot, Reniform | Effective as seed treatment | [5][6][7] |
Note: Efficacy data for direct comparison of these nematicides across a range of soil types in a single study is limited. The information provided is based on available literature and regulatory documents.
Table 2: Physicochemical Properties and Soil Behavior
| Nematicide | Mode of Action | Water Solubility | Soil Persistence (DT50) | Soil Mobility |
| This compound | SDHI (Complex II Inhibitor) | 33 mg/L | Can be persistent; degrades faster in moist soils[8] | Moderately mobile |
| Fluopyram | SDHI (Complex II Inhibitor)[9] | Low | 21-539 days, varies by soil type[3][10] | Moderately mobile[4] |
| Tioxazafen | Ribosomal activity disruption[6] | 1.24 mg/L[5] | 27-220 days[6] | Moderately mobile[6] |
Experimental Protocols
To ensure the validity and reproducibility of nematicide efficacy studies, a detailed and standardized experimental protocol is crucial. The following methodology is a composite of best practices identified in the reviewed literature.[11][12]
Objective: To evaluate the efficacy of this compound and alternative nematicides in controlling a target plant-parasitic nematode species in three distinct soil types (e.g., sandy loam, silty clay loam, and clay loam).
Materials:
-
Test Nematicides: this compound, Fluopyram, Tioxazafen
-
Target Nematode Species (e.g., Meloidogyne incognita)
-
Host Plant (e.g., Tomato, Solanum lycopersicum)
-
Three characterized soil types: sandy loam, silty clay loam, clay loam
-
Pots (e.g., 15 cm diameter)
-
Greenhouse or controlled environment chamber
-
Nematode extraction equipment (e.g., Baermann funnels)
-
Microscope for nematode counting
Procedure:
-
Soil Preparation and Potting: Each of the three soil types is sterilized to eliminate existing nematode populations. The sterilized soil is then used to fill the experimental pots.
-
Nematicide Application: The nematicides are applied to the soil in the pots according to the manufacturer's recommended rates for the specific crop and soil volume. A set of control pots for each soil type will receive no nematicide treatment.
-
Nematode Inoculation: A predetermined number of target nematodes (e.g., 5,000 eggs and second-stage juveniles of M. incognita) are inoculated into the soil of each pot.
-
Host Plant Transplanting: A healthy seedling of the host plant is transplanted into the center of each pot.
-
Incubation: The pots are maintained in a greenhouse or controlled environment chamber with optimal conditions for plant growth and nematode development (e.g., 25-28°C, 16-hour photoperiod). Pots are watered as needed.
-
Data Collection (after 45-60 days):
-
Nematode Population Assessment: Nematodes are extracted from a representative soil sample from each pot using a standardized method like the Baermann funnel technique. The number of nematodes per 100 cm³ of soil is determined.
-
Root Galling Index: The root system of each plant is carefully washed and rated for galling severity on a scale of 0 (no galls) to 10 (severely galled).
-
Plant Growth Parameters: Plant height, shoot dry weight, and root dry weight are measured.
-
-
Data Analysis: The data is statistically analyzed to determine the effect of each nematicide treatment on nematode population density, root galling, and plant growth parameters within and across the different soil types.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating nematicide efficacy in different soil types.
Caption: Mode of action of this compound on the mitochondrial electron transport chain.
References
- 1. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. endsdhi.com [endsdhi.com]
- 5. researchgate.net [researchgate.net]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. endsdhi.com [endsdhi.com]
- 11. journals.flvc.org [journals.flvc.org]
- 12. Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutrifluram's Fungicidal Efficacy Against Fusarium Species: A Comparative Analysis
A new weapon in the arsenal against devastating Fusarium pathogens, Cyclobutrifluram, demonstrates potent activity. This guide provides a comparative analysis of its performance against other common fungicides, supported by experimental data and detailed protocols for researchers.
This compound, a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta, has emerged as a promising solution for the control of economically significant plant-parasitic nematodes and several soil-borne diseases, particularly those caused by Fusarium species.[1][2] This phenyl-cyclobutyl-pyridineamide compound has shown significant inhibitory effects against key Fusarium pathogens responsible for diseases like Fusarium Crown Rot (FCR) and Fusarium Head Blight (FHB) in wheat and other cereals.[3][4][5]
Comparative Fungicidal Efficacy: In Vitro Studies
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the target pathogen's growth. A lower EC50 value indicates higher potency. Studies have shown this compound to be highly effective against various Fusarium species, with EC50 values in the low microgram per milliliter range.
Data from multiple studies have been compiled to compare the in vitro mycelial growth inhibition of this compound against that of other fungicides commonly used for Fusarium management, such as pydiflumetofen (another SDHI), tebuconazole (a demethylation inhibitor, DMI), and carbendazim (a benzimidazole).
| Fungicide | Target Pathogen | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| This compound | Fusarium pseudograminearum | 0.016 - 0.142 | Not explicitly stated |
| Fusarium graminearum | 0.012 - 0.059 | 0.011 | |
| Fusarium asiaticum | 0.010 - 0.041 | Not explicitly stated | |
| Various Fusarium species | 0.0021 - 0.0647 | Not explicitly stated | |
| Pydiflumetofen | Fusarium graminearum | 0.008 - 0.263 | 0.060 |
| Fusarium pseudograminearum | 0.005 - 0.405 | 0.060 | |
| Tebuconazole | Fusarium graminearum | 0.030 - 1.734 | 0.331 (post-2000) |
| Fusarium pseudograminearum | 0.042 - 1.507 | 0.233 | |
| Carbendazim | Fusarium graminearum (sensitive isolates) | 0.08 - 0.98 | 0.55 |
| Fluopyram | Fusarium graminearum (mycelial growth) | 1.033 - 4.851 | 2.564 |
Note: EC50 values are compiled from different studies and may vary based on the specific isolates tested and the experimental conditions. The data presented is for comparative purposes.
As the table illustrates, this compound consistently exhibits very low EC50 values, often significantly lower than older fungicide classes like DMIs and benzimidazoles, indicating its high intrinsic activity against Fusarium mycelial growth.[3][4][5] Its potency is comparable to or, in some cases, greater than other modern SDHI fungicides like pydiflumetofen.[3][6]
In Vivo Protective and Curative Action
Beyond its potent in vitro activity, this compound has demonstrated both protective and curative capabilities against Fusarium Crown Rot (FCR) in wheat.[3] When applied as a seed treatment, it significantly reduces pre-emergence damping-off, discoloration at the stem base, and the formation of "whiteheads" characteristic of FCR infection.[4] Furthermore, the fungicide is readily absorbed by the roots and translocated systemically to the stems and leaves, providing comprehensive protection to the developing plant.[3] An additional benefit observed is the reduction of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum, which poses a threat to human and animal health.[3][5]
Experimental Protocols
To ensure the reproducibility and validation of fungicidal activity data, detailed experimental protocols are essential. Below are standardized methodologies for key experiments.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the EC50 value of a fungicide.
-
Media Preparation: Potato Dextrose Agar (PDA) is commonly used. It is prepared according to the manufacturer's instructions, autoclaved, and cooled to approximately 50-60°C.
-
Fungicide Stock and Dilution: A stock solution of the test fungicide (e.g., this compound) is prepared in a suitable solvent like acetone. Serial dilutions are then made.
-
Poisoned Media Preparation: The fungicide dilutions are added to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control plate contains only the solvent at the same concentration used in the treatments. The amended media is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young Fusarium culture (e.g., 5-day-old) and placed, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Plates are incubated in the dark at a constant temperature (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions once the colony in the control plate has reached near-full growth.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. miwheat.org [miwheat.org]
- 4. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Persistence in the Field: A Comparative Look at Cyclobutrifluram and Fluopyram in Soil Environments
A comprehensive analysis of available data reveals that both Cyclobutrifluram and fluopyram exhibit significant persistence in soil, a critical factor for researchers and drug development professionals to consider in assessing their environmental fate and potential for long-term efficacy. While direct comparative studies under identical conditions are limited, a review of independent assessments provides valuable insights into their relative degradation profiles. Fluopyram, a broad-spectrum fungicide and nematicide, generally demonstrates moderate to high persistence, with its half-life (DT50) in soil varying widely from approximately 21 to over 500 days, influenced by factors such as soil type, organic matter content, and moisture levels.[1][2][3] In contrast, this compound, a newer nematicide, is characterized by its high persistence, with aerobic soil metabolism half-lives ranging from 198 to as long as 1097 days.[4][5][6]
This extended presence in the soil matrix underscores the importance of understanding the experimental conditions under which these persistence data are generated. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide standardized guidelines for conducting such studies to ensure data reliability and comparability.[1][7][8]
Comparative Persistence Data
To facilitate a clear comparison, the following table summarizes the reported soil half-lives (DT50) for this compound and fluopyram from various studies. It is crucial to note that these values were obtained under different experimental settings, including laboratory and field conditions, and across a range of soil types and geographical locations.
| Compound | DT50 (days) | Conditions | Soil Type | Reference |
| This compound | 198 - 1097 | Aerobic soil metabolism | Various | [5][6] |
| 14 - 271 | Field dissipation | Various | [5] | |
| Fluopyram | 21 - 386 | European field sites | Various | [2][3] |
| 24 - 539 | US field sites | Various | [2] | |
| 17.5 - 30.0 | Laboratory, air-dry & field capacity | Laterite & Red Loam | [9] | |
| 29.7 - 40.0 | Open field & poly-house | Not specified | [8][10] | |
| 87 - 231 | Greenhouse | Not specified | [3] | |
| 15.8 - 24.8 | Field | Not specified | ||
| 5.8 - 6.2 | Field | Not specified | [4] |
Understanding the Experimental Approach: A Generalized Protocol
The determination of pesticide persistence in soil follows a rigorous experimental workflow, designed to simulate environmental conditions and accurately measure the rate of degradation over time. The following diagram illustrates a typical protocol for a soil persistence study, based on established international guidelines.
Detailed Methodologies for Key Experiments
1. Soil Selection and Characterization:
-
Objective: To use representative soil types that reflect agricultural areas where the compounds might be applied.
-
Protocol:
-
Collect soil from the upper layer (0-20 cm) of fields with no recent history of pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. These parameters are crucial as they significantly influence pesticide degradation rates.
-
2. Test Substance Application:
-
Objective: To uniformly apply the test substance to the soil samples at a concentration relevant to field application rates.
-
Protocol:
-
For laboratory studies, a stock solution of this compound or fluopyram (often radiolabeled to trace its fate) is prepared in a suitable solvent.
-
The solution is then thoroughly mixed with the prepared soil to achieve the target concentration. The solvent is typically allowed to evaporate before the start of the incubation period.
-
3. Incubation and Sampling:
-
Objective: To maintain the treated soil under controlled environmental conditions and collect samples at regular intervals to monitor the dissipation of the compound.
-
Protocol:
-
The treated soil is placed in incubation vessels and maintained at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).
-
Aerobic conditions are typically maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.
-
Soil samples are collected at predefined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) and stored frozen until analysis.
-
4. Sample Extraction and Analysis:
-
Objective: To extract the parent compound and its degradation products from the soil matrix and quantify their concentrations.
-
Protocol:
-
Extraction: A representative subsample of the soil is extracted with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, methanol). Techniques like microwave-assisted extraction or pressurized liquid extraction can be employed to improve efficiency.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for its simplicity and effectiveness.[4][12][13]
-
Cleanup: The resulting extract is often "cleaned up" to remove interfering substances from the soil matrix. Solid-phase extraction (SPE) is a common technique used for this purpose.
-
Analysis: The final extract is analyzed using highly sensitive and selective analytical instruments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques for their ability to accurately identify and quantify pesticide residues at low concentrations.[4][10][11][12]
-
5. Data Analysis and Interpretation:
-
Objective: To determine the rate of degradation and calculate the half-life (DT50) and the time required for 90% dissipation (DT90).
-
Protocol:
-
The concentration of the parent compound at each sampling time is plotted against time.
-
Degradation kinetics are modeled using appropriate mathematical equations, most commonly first-order kinetics. In some cases, biphasic models like the double first-order in parallel (DFOP) model are used to better describe the degradation pattern.[14]
-
The DT50 and DT90 values are then calculated from the kinetic model.
-
References
- 1. policycommons.net [policycommons.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. endsdhi.com [endsdhi.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. fao.org [fao.org]
- 14. fao.org [fao.org]
Safety Operating Guide
Navigating the Disposal of Cyclobutrifluram: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Cyclobutrifluram is paramount for environmental protection and laboratory safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a persistent nematicide and fungicide. Adherence to these protocols will help mitigate risks and ensure responsible chemical waste management.
Environmental Fate of this compound
This compound is characterized by its persistence in soil and aquatic environments.[1][2][3] Understanding its environmental behavior is crucial for appreciating the importance of proper disposal.
| Parameter | Value | Source |
| Aerobic Soil Metabolism Half-Life | 198 to 1097 days | [2] |
| Aerobic Aquatic Metabolism Half-Life | 713 to 776 days | [2] |
| Anaerobic Aquatic Metabolism Half-Life | 677 to 1230 days | [2] |
| Hydrolysis | Stable at pH 5, 7, and 9 | [1] |
| Soil Photolysis Half-Life | 30 days (estimated) | [2] |
| Water Photolysis Half-Life | 12 to 23 days (estimated at 40°N latitude) | [2] |
| Bioconcentration Factor (BCF) | 31 L/kg-wet weight | [2] |
Protocol for this compound Waste Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including unused product and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
1.1. Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves and eye protection.[4]
-
1.2. Avoid contact with eyes, skin, or clothing.[5]
-
1.3. In case of skin contact, immediately rinse with plenty of water for 15-20 minutes.[5]
-
1.4. Remove and wash contaminated clothing before reuse.[5]
-
1.5. Work in a well-ventilated area.
2. Management of Unused or Excess this compound:
-
2.1. Prioritize Use: The most environmentally sound approach is to avoid generating waste. Mix only the required amount of solution for your immediate needs.[6] If you have a small amount of leftover diluted product, it is best to use it up according to its intended application, as directed by the product label.[4]
-
2.2. Prohibited Disposal Methods: NEVER pour this compound waste down the sink, toilet, or any sewer or street drain.[6][7] This is to prevent contamination of waterways, as many wastewater treatment facilities are not equipped to remove such pesticides.[6]
-
2.3. Waste Collection: For unused, concentrated, or unwanted this compound, it must be treated as hazardous waste.[4]
-
2.3.1. Keep the product in its original, clearly labeled container.[4]
-
2.3.2. Store the waste in a cool, dry, and secure location, away from children and animals.
-
2.3.3. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for collection and disposal.[8] You can also check with your local solid waste management authority for information on household hazardous waste collection programs.[6]
-
3. Decontamination and Disposal of Empty Containers:
-
3.1. Triple Rinsing Procedure: All empty this compound containers must be thoroughly rinsed to remove residual product.[7]
-
3.1.1. Empty the container into the application equipment and allow it to drain.
-
3.1.2. Fill the container approximately one-quarter full with water.
-
3.1.3. Securely cap the container and shake it vigorously for 30 seconds.
-
3.1.4. Pour the rinsate into the application equipment.
-
3.1.5. Repeat this rinsing procedure two more times.[7]
-
-
3.2. Container Disposal:
-
3.2.1. Do not reuse empty containers for any other purpose.[4][5]
-
3.2.2. After triple-rinsing, the container can be offered for recycling if a suitable program is available.[5]
-
3.2.3. If recycling is not an option, dispose of the empty container in a sanitary landfill or by incineration, in accordance with state and local regulations.[5] For some containers, breaking or crushing them may be recommended before disposal.[9]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for this compound waste disposal.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 9. apvma.gov.au [apvma.gov.au]
Essential Safety and Logistical Information for Handling Cyclobutrifluram
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Quantitative Safety Data
While specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH have not been established for this compound, other valuable quantitative safety data are available to guide risk assessment and handling procedures.
| Parameter | Value | Issuing Body/Source |
| Acceptable Daily Intake (ADI) | 0.08 mg/kg bw/day | Australian Pesticides and Veterinary Medicines Authority (APVMA) |
| Acute Reference Dose (ARfD) | Not Established (considered unnecessary due to low oral toxicity) | APVMA |
| Occupational Handler Margin of Exposure (MOE) | Short- and intermediate-term inhalation MOEs are not of concern (≥ 30) with baseline single-layer clothing and no respirator. | U.S. Environmental Protection Agency (EPA) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on general best practices for handling pyridine-based chemical compounds in a laboratory setting.
-
Eye and Face Protection : Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.
-
Skin Protection :
-
Gloves : Due to the absence of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to pyridine and related compounds. Butyl rubber is a suitable choice for prolonged contact. For incidental contact, nitrile gloves can be used, but they should be changed immediately upon any sign of contamination. Always inspect gloves for any tears or punctures before use.
-
Lab Coat : A fully buttoned lab coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection : All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocols: Step-by-Step Guidance
The following are generalized, step-by-step procedures for the safe handling of this compound in a laboratory. These should be adapted to specific experimental needs and institutional safety protocols.
1. Preparation and Weighing of this compound Powder:
-
Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Don PPE : Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (butyl rubber recommended).
-
Weighing : Carefully weigh the desired amount of this compound powder in a disposable weigh boat or on weighing paper within the fume hood.
-
Transfer : Gently transfer the powder to a suitable container for dissolution.
-
Clean-up : Dispose of the weigh boat/paper in a designated solid chemical waste container. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
2. Solution Preparation:
-
Solvent Addition : In the chemical fume hood, add the appropriate solvent to the container with the weighed this compound. This compound is soluble in most organic solvents.
-
Dissolution : Cap the container and mix by gentle swirling or using a vortex mixer until the solid is completely dissolved.
-
Labeling : Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
-
Storage : Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. This compound is stable at room temperature for over a year.
3. Handling this compound Solutions:
-
Work in a Fume Hood : Always handle open containers of this compound solutions inside a chemical fume hood.
-
Pipetting : Use appropriate micropipettes with disposable tips to transfer the solution. Never pipette by mouth.
-
Spill Management : In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Report larger spills to your institution's safety officer.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste : Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a dedicated, labeled, and sealed container for hazardous liquid chemical waste. Do not pour this compound solutions down the drain.
-
Contaminated Materials : Disposable gloves, pipette tips, and other contaminated materials should be placed in a designated hazardous waste container.
-
Empty Containers : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult Local Regulations : Always follow your institution's and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
